17(S)-HDHA-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1/i1D3,2D2 |
InChI Key |
SWTYBBUBEPPYCX-AKDROTNYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 17(S)-HDHA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, or 17(S)-HDHA, is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the docosanoid family, it serves as a crucial intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly the D-series resolvins. Beyond its role as a precursor, 17(S)-HDHA exhibits intrinsic biological activities, positioning it as a key molecule in the resolution of inflammation, neuroprotection, and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the biological significance of 17(S)-HDHA, detailing its biosynthesis, mechanisms of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Introduction
Chronic inflammation is a hallmark of numerous diseases, and the resolution of inflammation is an active process orchestrated by a superfamily of lipid mediators. Among these, the docosanoids derived from DHA have garnered significant attention for their potent pro-resolving and tissue-protective effects. 17(S)-HDHA is a primary mono-oxygenation product of DHA, found in various tissues and biological fluids, including human blood, leukocytes, and the brain.[1][2] Its strategic position as the precursor to 17(S)-resolvins underscores its importance in the resolution of inflammation.[3] However, emerging evidence demonstrates that 17(S)-HDHA possesses standalone bioactivities, making it a molecule of significant interest for therapeutic development.
Biosynthesis of 17(S)-HDHA
The primary route for the biosynthesis of 17(S)-HDHA involves the enzymatic oxygenation of DHA by 15-lipoxygenase (15-LOX).[3][4] This enzyme abstracts a hydrogen atom from C-15 of DHA, followed by the insertion of molecular oxygen to form the hydroperoxy intermediate, 17(S)-hydroperoxy-docosahexaenoic acid (17(S)-HpDHA). Subsequently, 17(S)-HpDHA is rapidly reduced by peroxidases to the more stable hydroxyl product, 17(S)-HDHA.
Figure 1: Biosynthesis of 17(S)-HDHA from DHA.
Biological Activities and Mechanisms of Action
17(S)-HDHA exerts a range of biological effects, primarily centered on anti-inflammatory and pro-resolving actions.
Anti-inflammatory and Pro-resolving Effects
17(S)-HDHA plays a crucial role in dampening inflammation and promoting its resolution. Its anti-inflammatory properties are mediated through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production: 17(S)-HDHA has been shown to inhibit the expression of pro-inflammatory cytokines. For instance, it inhibits TNF-α-induced interleukin-1β (IL-1β) expression in human glioma cells with high potency.
-
Modulation of Inflammasome Activity: A key mechanism of its anti-inflammatory action is the inhibition of the NLRP3 inflammasome. In podocytes, 17(S)-HDHA prevents the homocysteine-induced formation of the NLRP3 inflammasome, thereby reducing caspase-1 activation and subsequent IL-1β production.
-
Regulation of Leukocyte Trafficking: 17(S)-HDHA can inhibit TNF-α-induced leukocyte trafficking, a critical step in the inflammatory response.
-
Promotion of Macrophage Polarization and Phagocytosis: 17(S)-HDHA promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype and enhances their phagocytic activity, contributing to the clearance of cellular debris and the resolution of inflammation.
Neuroprotective Effects
In the central nervous system, 17(S)-HDHA and its downstream metabolites, the resolvins and protectins, exhibit significant neuroprotective activities. It is a precursor to Neuroprotectin D1 (NPD1), a potent neuroprotective docosanoid. The neuroprotective actions of the 17(S)-HDHA metabolic pathway include the attenuation of neuroinflammation and protection against neuronal injury.
Cardiovascular Effects
17(S)-HDHA demonstrates notable effects on the cardiovascular system, particularly in promoting vasodilation. It is a more potent vasodilator than its precursor, DHA. This effect is mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in coronary arterial smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessel.
Figure 2: 17(S)-HDHA-induced vasodilation pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biological activities of 17(S)-HDHA.
| Biological Activity | System/Cell Type | Parameter | Value | Reference(s) |
| Anti-inflammatory | ||||
| Inhibition of IL-1β expression | Human glial cell line | IC50 | ~0.5 nM | |
| Inhibition of platelet 12-LO | Human platelets | IC50 | 0.4 µM | |
| Inhibition of NLRP3 inflammasome | Mouse podocytes | Concentration | 100 nM | |
| Cardiovascular | ||||
| Vasodilation | Bovine small coronary arteries | D50 | 2.0 x 10⁻⁷ M | |
| Activation of BKCa channels | Bovine coronary arterial smooth muscle cells | Concentration | 10⁻⁹ to 10⁻⁷ M | |
| Phagocytosis | ||||
| Increased phagocytosis | RAW 264.7 murine macrophages | - | Statistically significant increase |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Inhibition of NLRP3 Inflammasome Formation in Podocytes
This protocol is adapted from studies investigating the effect of 17(S)-HDHA on homocysteine-induced NLRP3 inflammasome activation in mouse podocytes.
Cell Culture:
-
Culture conditionally immortalized mouse podocytes as previously described.
-
Differentiate podocytes by thermo-shifting to 37°C for 10-14 days.
-
Serum-starve differentiated podocytes for 24 hours before treatment.
Treatment:
-
Pre-treat serum-starved podocytes with 17(S)-HDHA (100 nM) or vehicle for 30 minutes.
-
Stimulate the cells with homocysteine (Hcys) (100 µM) for 24 hours.
Confocal Microscopy for Inflammasome Assembly:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against NLRP3 and ASC or caspase-1 overnight at 4°C.
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount coverslips and visualize using a confocal microscope. Co-localization of NLRP3 with ASC or caspase-1 indicates inflammasome formation.
Caspase-1 Activity Assay:
-
Lyse treated cells and measure protein concentration.
-
Use a commercially available caspase-1 activity assay kit according to the manufacturer's instructions.
IL-1β ELISA:
-
Collect cell culture supernatants.
-
Quantify IL-1β levels using a commercially available ELISA kit according to the manufacturer's instructions.
Figure 3: Workflow for NLRP3 inflammasome inhibition assay.
Macrophage Phagocytosis Assay
This protocol is based on studies evaluating the effect of 17(S)-HDHA on the phagocytic activity of RAW 264.7 murine macrophages.
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treatment:
-
Treat macrophages with 17(S)-HDHA at the desired concentrations for a specified period.
Phagocytosis Assay:
-
Use fluorescently labeled bioparticles (e.g., zymosan or E. coli particles).
-
Add the bioparticles to the treated macrophages and incubate to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed particles.
-
Quantify the uptake of fluorescent particles using a plate reader or by flow cytometry.
Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model
This in vivo model is used to assess the anti-inflammatory effects of 17(S)-HDHA in inflammatory bowel disease.
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
Treatment:
-
Administer 17(S)-HDHA or vehicle (e.g., saline) intraperitoneally or orally daily during or after the DSS administration period.
Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage, ulceration, and immune cell infiltration.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
Signaling Pathways
GPR32 Signaling
While the direct interaction of 17(S)-HDHA with G protein-coupled receptors is still under investigation, its downstream product, Resolvin D1 (RvD1), is known to signal through GPR32. This signaling is crucial for mediating the pro-resolving effects of the DHA metabolic cascade. Activation of GPR32 by RvD1 can lead to the dampening of pro-inflammatory signaling pathways, such as NF-κB.
Modulation of Ion Channels
As mentioned earlier, 17(S)-HDHA directly activates BKCa channels in vascular smooth muscle cells. This activation is independent of G-protein-coupled mechanisms and does not require intracellular messengers like GTP or ATP, suggesting a direct interaction with the channel or a closely associated regulatory protein. This leads to K+ efflux, membrane hyperpolarization, and subsequent vasodilation.
Conclusion
17(S)-HDHA is a multifaceted lipid mediator with significant biological importance that extends beyond its role as a mere precursor to resolvins. Its intrinsic anti-inflammatory, pro-resolving, neuroprotective, and cardiovascular effects make it a compelling target for therapeutic intervention in a wide range of inflammatory and ischemic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable molecule. Future investigations into its specific receptor interactions and downstream signaling pathways will undoubtedly unveil new avenues for the development of novel resolution-based therapies.
References
- 1. NLRP3 inflammasome as a novel target for docosahexaenoic acid metabolites to abrogate glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 inflammasome as a novel target for docosahexaenoic acid metabolites to abrogate glomerular injury - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 17(S)-HDHA in the Biosynthesis of the Pro-Resolving Mediator Resolvin D5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of inflammatory responses. This technical guide focuses on the pivotal role of 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) as a key intermediate in the biosynthetic pathway of Resolvin D5 (RvD5), a potent anti-inflammatory and pro-resolving molecule. Understanding the intricacies of this pathway is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.
The Biosynthetic Pathway of Resolvin D5 from DHA
The biosynthesis of Resolvin D5 is a multi-step enzymatic process that begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The pathway is primarily initiated by the action of 15-lipoxygenase (15-LOX), which converts DHA into 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA).[1] This intermediate is then rapidly reduced to the more stable alcohol, 17(S)-HDHA.[1] 17(S)-HDHA serves as a critical branching point and a precursor to the D-series resolvins.[2]
The subsequent conversion of 17(S)-HDHA to RvD5 is catalyzed by 5-lipoxygenase (5-LOX), which introduces a second hydroxyl group at the C-7 position.[1] This enzymatic step leads to the formation of 7(S),17(S)-dihydroxydocosahexaenoic acid, which is Resolvin D5.[1]
An alternative pathway, known as the aspirin-triggered pathway, involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin. Aspirin-acetylated COX-2 metabolizes DHA to 17(R)-HDHA, the R epimer of 17-HDHA. This leads to the formation of aspirin-triggered resolvins (AT-RvDs), which often exhibit prolonged biological activity.
Quantitative Data on 17(S)-HDHA and Resolvin D5
The following tables summarize key quantitative data related to the biological activity and detection of 17(S)-HDHA and Resolvin D5.
| Compound | Bioactivity | IC50 / EC50 | Cell/System | Reference |
| 17(S)-HDHA | Inhibition of platelet 12-LO | 0.4 µM | Platelets | |
| 17(S)-HDHA | Inhibition of TNF-α-induced IL-1β expression | ~0.5 nM | Human glial cell line | |
| 17(S)-HDHA | Inhibition of NLRP3 inflammasome formation | 100 nM | Podocytes | |
| Resolvin D5 | Inhibition of LPS-induced IL-6 production | ~20-40 µM | THP-1 cells | |
| Resolvin D5 | Inhibition of LPS-induced CCL5 production | ~20-40 µM | THP-1 cells |
| Analyte | Matrix | Concentration Range | Condition | Reference |
| 17-HDHA | Human Plasma | 162.32 (± 277.47) pmol/mL | Healthy Volunteers | |
| Resolvin D5 | Human Plasma | 0.39 (± 1.39) pmol/mL | Healthy Volunteers | |
| 17-HDHA | Murine Adipose Tissue | Reduced in high-fat diet | Obesity Model | |
| Resolvin D5 | Human Umbilical Cord Blood | Present | At birth | |
| Resolvin D5 | Human Synovial Fluid | Present | Rheumatoid Arthritis |
Detailed Experimental Protocols
Quantification of 17(S)-HDHA and Resolvin D5 by LC-MS/MS
This protocol provides a general framework for the analysis of 17(S)-HDHA and RvD5 in biological samples.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma, add an internal standard (e.g., d5-RvD2).
-
Add 2 volumes of cold methanol to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet proteins.
-
Collect the supernatant and dilute with water to a final methanol concentration of <10%.
-
Acidify the sample to pH ~3.5 with dilute acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water followed by hexane to remove non-polar impurities.
-
Elute the analytes with methyl formate or ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 20-30 minutes to elute the analytes.
c. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
MRM Transitions (Example):
-
RvD5: m/z 359.2 -> 141.1
-
17-HDHA: m/z 343.2 -> 299.2
-
Enzymatic Synthesis of 17(S)-HDHA from DHA
This protocol describes the synthesis of 17(S)-HDHA using a lipoxygenase enzyme.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add DHA to the buffer to a final concentration of 0.5 to 8.0 mM.
-
Initiate the reaction by adding a purified 15-lipoxygenase enzyme (e.g., from soybean or recombinant).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).
-
The product, 17(S)-HpDHA, can be reduced to 17(S)-HDHA by adding a reducing agent like sodium borohydride.
-
Purify the 17(S)-HDHA from the reaction mixture using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Cell-based Biosynthesis of Resolvin D5
This protocol outlines the generation of RvD5 using a whole-cell system.
-
Culture a suitable cell line expressing the necessary lipoxygenases (e.g., THP-1 human monocytic cells or recombinant E. coli expressing 15S-LOX).
-
Prepare a reaction mixture containing the cells in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.5).
-
Add the substrate, DHA, to the cell suspension (e.g., 100 mg/L).
-
Incubate the mixture under optimized conditions (e.g., 30°C with shaking at 200 rpm for 2 hours).
-
Terminate the reaction and extract the lipid mediators using a solvent like ethyl acetate.
-
The solvent is then evaporated, and the resulting product, containing RvD5, can be purified and quantified using LC-MS/MS as described above.
Conclusion
17(S)-HDHA is a critical intermediate in the biosynthesis of the potent pro-resolving mediator, Resolvin D5. The enzymatic conversion of DHA to 17(S)-HDHA by 15-lipoxygenase and its subsequent transformation to RvD5 by 5-lipoxygenase represent key steps in the body's natural mechanism to resolve inflammation. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of modulating this important biosynthetic pathway. The ability to accurately quantify and synthesize these molecules is paramount to advancing our understanding of their roles in health and disease.
References
Enzymatic Synthesis of 17(S)-HDHA from DHA by 15-Lipoxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) from docosahexaenoic acid (DHA) utilizing the enzyme 15-lipoxygenase (15-LOX). 17(S)-HDHA is a pivotal precursor to specialized pro-resolving mediators (SPMs), including the D-series resolvins and protectins, which play a crucial role in the resolution of inflammation. This document details the enzymatic reaction, offers comprehensive experimental protocols for synthesis, purification, and analysis, and presents quantitative data regarding reaction kinetics and yields. Furthermore, it elucidates the downstream signaling pathways of 17(S)-HDHA, providing a foundation for research into its therapeutic potential.
Introduction
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins (RvD) and protectins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. The initial and rate-limiting step in the biosynthesis of these molecules is the conversion of DHA to 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA) by the enzyme 15-lipoxygenase (15-LOX), followed by the subsequent reduction to the more stable 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA).[1][2] Understanding and controlling this enzymatic synthesis is critical for producing these bioactive molecules for research and therapeutic development. This guide provides a detailed technical overview of this process.
The Enzymatic Reaction: 15-Lipoxygenase Catalysis
15-Lipoxygenase is a non-heme iron-containing enzyme that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[3] In the context of DHA, human 15-LOX-1 catalyzes the abstraction of a hydrogen atom from the C-15 position, leading to the formation of a fatty acid radical. Molecular oxygen then attacks the C-17 position, forming the 17(S)-hydroperoxy derivative, 17(S)-HpDHA. This unstable intermediate is then rapidly reduced in biological systems by peroxidases to the more stable alcohol, 17(S)-HDHA.
dot
Caption: Enzymatic conversion of DHA to 17(S)-HDHA.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of 15-lipoxygenase can vary depending on the enzyme source (e.g., human recombinant, soybean) and the specific reaction conditions. The following table summarizes available kinetic data for 15-LOX with relevant substrates.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human Recombinant 15-LOX-1 | Arachidonic Acid | 5.8 ± 0.7 | - | 7.3 ± 0.3 | 1.3 x 106 | [4] |
| Human Recombinant 15-LOX-2 | Arachidonic Acid | 11.2 ± 1.2 | - | 1.9 ± 0.1 | 1.7 x 105 | [3] |
| Human Recombinant 15-LOX-2 | γ-Linolenic Acid | 19.3 ± 2.1 | - | 4.8 ± 0.2 | 2.5 x 105 |
Note: Specific kinetic data for the conversion of DHA to 17(S)-HDHA by human 15-LOX-1 is not consistently reported in a standardized format. The provided data for arachidonic acid serves as a reference for the enzyme's general activity.
Reaction Yields
The yield of 17(S)-HDHA is highly dependent on the experimental setup. Under optimized conditions, bioconversion of DHA can be efficient. For example, a one-step biocatalytic process using E. coli expressing a double-oxygenating 15S-LOX from Chlamydomonas incerta produced 1.05 g/L of Resolvin D5 (a downstream product of 17(S)-HDHA) from 7.0 mM DHA in 90 minutes, with a total conversion yield of 79.6% (w/w) for dihydroxy-DHA products.
Experimental Protocols
Expression and Purification of Recombinant Human 15-LOX-1
dot
Caption: Workflow for recombinant human 15-LOX-1 expression and purification.
Methodology:
-
Expression: Human 15-lipoxygenase can be expressed at high levels in a baculovirus/insect cell system (e.g., Sf9 cells).
-
Cell Lysis and Cytosol Preparation: Harvested cells are resuspended in a hypotonic buffer and lysed. The lysate is then centrifuged to pellet cell debris, and the supernatant (cytosol) containing the enzyme is collected.
-
Chromatography: The cytosolic fraction is loaded onto an anion-exchange chromatography column (e.g., Mono Q). The column is washed, and the purified enzyme is eluted using a salt gradient (e.g., NaCl).
-
Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions with high purity (typically >90%) are pooled.
-
Storage: The purified enzyme should be stored at -80°C.
Enzymatic Synthesis of 17(S)-HDHA
Materials:
-
Purified recombinant human 15-LOX-1 or commercially available soybean 15-LOX.
-
Docosahexaenoic acid (DHA)
-
Borate buffer (100 mM, pH 9.0) or Tris buffer (pH 7.5)
-
Reducing agent (e.g., trimethyl phosphite or sodium borohydride)
-
Reaction vessel
Protocol:
-
Prepare a reaction mixture containing DHA (25–50 µM) in the appropriate buffer (e.g., 100 mM borate buffer, pH 9.0).
-
Initiate the reaction by adding the purified 15-LOX enzyme.
-
Incubate the reaction mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 37°C).
-
Quench the reaction by adding a reducing agent (e.g., trimethyl phosphite) to convert the initially formed 17(S)-HpDHA to 17(S)-HDHA.
Purification of 17(S)-HDHA
Methodology:
-
Solid-Phase Extraction (SPE): Acidify the reaction mixture and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with an aqueous solvent to remove salts and polar impurities. Elute the lipid fraction containing 17(S)-HDHA with a more non-polar solvent like ethyl acetate or methanol.
-
High-Performance Liquid Chromatography (HPLC): The eluted sample from SPE can be further purified using either normal-phase or reverse-phase HPLC.
-
Normal-Phase HPLC: A silica column can be used with a mobile phase such as a gradient of isopropanol in hexane.
-
Reverse-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water with a small amount of acetic acid or formic acid. The elution of 17(S)-HDHA can be monitored by UV detection at approximately 235 nm.
-
Analysis and Characterization of 17(S)-HDHA
Methodology:
-
HPLC Analysis: Analytical HPLC with a C18 column can be used to determine the retention time of the synthesized 17(S)-HDHA, which can be compared to a commercially available standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of 17(S)-HDHA.
-
Chromatography: A C18 column with a gradient of acetonitrile and water containing formic acid is typically used.
-
Mass Spectrometry: The analysis is performed in negative ion mode. The parent ion (M-H)- for 17(S)-HDHA is m/z 343. Diagnostic fragment ions for MS/MS analysis include m/z 325 (M-H-H2O), 299 (M-H-CO2), 281 (M-H-H2O-CO2), 273, 255 (273-H2O), 245, 229 (273-CO2), and 201 (245-CO2).
-
Signaling Pathways of 17(S)-HDHA and its Derivatives
17(S)-HDHA serves as the precursor for the D-series resolvins, which exert their potent pro-resolving effects through specific G protein-coupled receptors (GPCRs), most notably GPR32.
dot
Caption: Downstream signaling pathway of 17(S)-HDHA derivatives.
The binding of resolvins, such as RvD1, to GPR32 on immune cells, particularly macrophages, initiates a signaling cascade that leads to:
-
Enhanced Phagocytosis: Increased clearance of apoptotic cells and cellular debris from the site of inflammation.
-
Modulation of Cytokine Production: A reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory mediators.
-
Polarization of Macrophages: A shift from the pro-inflammatory M1 macrophage phenotype to the pro-resolving M2 phenotype.
These actions collectively contribute to the resolution of inflammation and the restoration of tissue homeostasis.
Conclusion
The enzymatic synthesis of 17(S)-HDHA from DHA by 15-lipoxygenase is a fundamental process in the generation of potent pro-resolving lipid mediators. The detailed protocols and data presented in this guide provide a solid foundation for researchers to produce and study 17(S)-HDHA and its downstream metabolites. Further elucidation of the signaling pathways and biological activities of these molecules holds significant promise for the development of novel therapeutics for a wide range of inflammatory diseases.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are EPA and DHA Derivatives Involved in IBD Remission? [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 17(S)-HDHA-d5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid-d5 (17(S)-HDHA-d5), a deuterated analog of a key endogenous lipid mediator. This document details its chemical structure, and physical properties, and provides insights into the biological significance of its non-deuterated counterpart, 17(S)-HDHA. Detailed experimental protocols for the synthesis of 17(S)-HDHA, its purification, and the use of this compound as an internal standard in quantitative mass spectrometry are also provided.
Chemical Structure and Properties
This compound is a deuterated form of 17(S)-HDHA, a metabolite of docosahexaenoic acid (DHA). The deuterium labeling makes it an ideal internal standard for accurate quantification of endogenous 17(S)-HDHA in biological samples using mass spectrometry.[1]
Chemical Structure:
-
IUPAC Name: (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic-21,21,22,22,22-d5 acid
-
Synonyms: 17(S)-Hydroxy docosahexaenoic acid-d5, 17(S)-HDoHE-d5[2]
-
Molecular Formula: C₂₂H₂₇D₅O₃[3]
-
Molecular Weight: 349.52 g/mol [3]
The structure consists of a 22-carbon chain with six double bonds and a hydroxyl group at the 17th carbon in the (S) configuration. The five deuterium atoms are located on the terminal ethyl group (C21 and C22).
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog, 17(S)-HDHA.
| Property | This compound | 17(S)-HDHA | Reference(s) |
| Molecular Formula | C₂₂H₂₇D₅O₃ | C₂₂H₃₂O₃ | [3] |
| Molecular Weight | 349.52 | 344.5 | |
| CAS Number | 2738376-87-7 | 92693-03-3 | |
| Appearance | Not specified (typically a solution) | Not specified | |
| Purity | ≥99% deuterated forms (d1-d5) | Not applicable | |
| Formulation | A solution in ethanol | A solution in ethanol |
Spectroscopic Data:
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak [M-H]⁻ at m/z 348.5, which is 5 mass units higher than that of the non-deuterated 17(S)-HDHA (m/z 343.5). The fragmentation pattern is crucial for its identification and quantification.
Biological Significance of 17(S)-HDHA
17(S)-HDHA is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX). It serves as a key precursor in the biosynthesis of D-series resolvins, a class of specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation.
The conversion of 17(S)-HDHA to D-series resolvins such as Resolvin D1 (RvD1), RvD2, and RvD5 involves further enzymatic oxygenation by 5-lipoxygenase (5-LOX). These resolvins actively orchestrate the termination of inflammatory responses by inhibiting neutrophil infiltration, enhancing macrophage-mediated clearance of apoptotic cells and debris, and counter-regulating the production of pro-inflammatory cytokines.
The biosynthetic pathway from DHA to D-series resolvins via 17(S)-HDHA is a crucial endogenous mechanism for maintaining tissue homeostasis and preventing chronic inflammation.
Experimental Protocols
Enzymatic Synthesis of 17(S)-HDHA
This protocol describes the synthesis of 17(S)-HDHA from DHA using soybean lipoxygenase (sLOX).
Materials:
-
Docosahexaenoic acid (DHA)
-
Soybean lipoxygenase (Type I-B)
-
Borate buffer (0.1 M, pH 9.0)
-
Sodium borohydride (NaBH₄) solution
-
Methanol
-
Hexane
-
Ethyl acetate
-
Solid Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Enzymatic Reaction:
-
Prepare a solution of DHA in ethanol.
-
Add the DHA solution to the borate buffer to a final concentration of 25-50 µM.
-
Initiate the reaction by adding soybean lipoxygenase.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring. The reaction converts DHA to 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA).
-
-
Reduction:
-
Reduce the hydroperoxide intermediate to the corresponding alcohol by adding a freshly prepared solution of sodium borohydride in methanol.
-
Allow the reduction to proceed for 30 minutes at room temperature.
-
-
Extraction:
-
Acidify the reaction mixture to pH ~3.5 with 0.1 M HCl.
-
Perform solid-phase extraction using a C18 cartridge.
-
Wash the cartridge with water and then elute the lipid fraction with ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen.
-
Purification of 17(S)-HDHA by HPLC
Instrumentation:
-
HPLC system with a UV detector set at 235 nm.
-
Semi-preparative silica column (e.g., Phenomenex Luna 5 µm, 250 x 10 mm).
Mobile Phase:
-
Isocratic elution with a mixture of hexane and isopropanol (e.g., 99:1 v/v) containing 0.1% trifluoroacetic acid.
Procedure:
-
Reconstitute the dried extract from the synthesis step in a small volume of the mobile phase.
-
Inject the sample onto the HPLC column.
-
Collect the fraction corresponding to the 17(S)-HDHA peak. The retention time will need to be determined using a standard if available, or by analyzing the collected fractions by mass spectrometry.
-
Evaporate the solvent from the collected fraction under nitrogen to obtain purified 17(S)-HDHA.
Quantitative Analysis of 17(S)-HDHA using this compound as an Internal Standard
This protocol outlines the general steps for quantifying endogenous 17(S)-HDHA in a biological sample (e.g., plasma, cell lysate) using LC-MS/MS and this compound as an internal standard.
Materials:
-
Biological sample
-
This compound internal standard solution of known concentration
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation and Extraction:
-
To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.
-
Add cold methanol to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Perform solid-phase extraction on the supernatant to isolate the lipid fraction as described in the synthesis protocol.
-
Evaporate the solvent and reconstitute the sample in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for 17(S)-HDHA: Monitor the transition from the precursor ion [M-H]⁻ (m/z 343.2) to a specific product ion.
-
MRM Transition for this compound: Monitor the transition from the precursor ion [M-H]⁻ (m/z 348.2) to its corresponding product ion.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a certified 17(S)-HDHA standard spiked with the same amount of this compound as the samples.
-
Calculate the ratio of the peak area of the endogenous 17(S)-HDHA to the peak area of the this compound internal standard for each sample.
-
Determine the concentration of 17(S)-HDHA in the samples by comparing their peak area ratios to the calibration curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Biosynthesis of D-Series Resolvins from DHA.
Experimental Workflow
Caption: Workflow for 17(S)-HDHA Synthesis and Purification.
Logical Relationship
Caption: Role of this compound in Quantitative Analysis.
References
- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
The Discovery and Characterization of 17(S)-Hydroxydocosahexaenoic Acid: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
17(S)-hydroxydocosahexaenoic acid (17S-HDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Initially identified as a primary mono-oxygenation product of DHA in human blood, leukocytes, and murine brain, 17S-HDHA has emerged as a key precursor to the specialized pro-resolving mediators (SPMs), specifically the 17(S)-series resolvins (RvDs) and protectins.[1][2][3] Beyond its role as a metabolic intermediate, 17S-HDHA exhibits intrinsic biological activities, including potent anti-inflammatory, vasodilatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and signaling pathways of 17S-HDHA, along with detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development.
Discovery and Biosynthesis
The discovery of 17S-HDHA is intrinsically linked to the exploration of the metabolic fate of DHA in biological systems. It was identified as a major metabolite when DHA is incubated with various cell types, including human whole blood and glial cells.[4] The biosynthesis of 17S-HDHA is primarily catalyzed by the enzyme 15-lipoxygenase (15-LOX), which introduces a hydroperoxy group at the carbon-17 position of DHA, forming 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA).[5] This unstable intermediate is then rapidly reduced to the more stable 17S-HDHA.
dot
Caption: Biosynthesis of 17(S)-HDHA from DHA.
Physicochemical Properties
17S-HDHA is a polyunsaturated fatty acid with the chemical formula C22H32O3 and a molecular weight of 344.5 g/mol . Its structure contains a hydroxyl group at the 17th carbon with S-stereochemistry.
| Property | Value | Reference |
| Molecular Formula | C22H32O3 | |
| Molecular Weight | 344.5 g/mol | |
| CAS Number | 92693-03-3 | |
| UV max in Methanol | 237 nm | |
| Solubility (PBS, pH 7.2) | 0.8 mg/mL |
Analytical Methodologies
The accurate quantification of 17S-HDHA in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Experimental Protocol: Extraction and Quantification of 17S-HDHA from Plasma
This protocol outlines a general procedure for the solid-phase extraction (SPE) and subsequent LC-MS/MS analysis of 17S-HDHA from plasma samples.
Materials:
-
Plasma sample
-
Deuterated internal standard (e.g., 17S-HDHA-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 200 µL of plasma, add 10 µL of the internal standard solution. Add 800 µL of cold methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the lipids with 1 mL of methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile/methanol with 0.1% acetic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 17S-HDHA and its internal standard.
-
dot
Caption: Workflow for 17S-HDHA analysis.
Biological Activities and Signaling Pathways
17S-HDHA is not merely a precursor but possesses intrinsic biological activities. It is a key player in the resolution of inflammation and demonstrates protective effects in various tissues.
Anti-inflammatory and Pro-resolving Actions
17S-HDHA has been shown to exert potent anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and regulate the activity of immune cells.
-
Inhibition of Cytokine Expression: 17S-HDHA inhibits the TNF-α-induced expression of Interleukin-1β (IL-1β) in human glial cells with an IC50 of approximately 0.5 nM.
-
Macrophage Polarization: It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.
-
Phagocytosis: 17S-HDHA enhances the phagocytic capacity of macrophages, a key process in the clearance of apoptotic cells and pathogens during the resolution of inflammation.
Signaling through Conversion to Specialized Pro-resolving Mediators (SPMs)
A primary mechanism of action for 17S-HDHA is its enzymatic conversion into D-series resolvins (RvD1-RvD6) and protectins (PD1). This conversion is a multi-step process involving other lipoxygenases, such as 5-lipoxygenase (5-LOX). These downstream mediators are potent agonists for specific G protein-coupled receptors, leading to the resolution of inflammation.
dot
Caption: 17S-HDHA downstream signaling pathway.
Direct Signaling Mechanisms
Emerging evidence suggests that 17S-HDHA and its immediate metabolites can also exert biological effects directly, independent of their conversion to resolvins. A metabolite of 17S-HDHA, 17-oxo-DHA, has been identified as a covalent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ is known to have anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and concentration of 17S-HDHA.
Table 1: In Vitro Biological Activities of 17(S)-HDHA
| Biological Effect | Cell Type/System | Potency (IC50/EC50) | Reference |
| Inhibition of IL-1β expression | Human glial cells | ~0.5 nM | |
| Inhibition of platelet 12-LO | Platelets | 0.4 µM | |
| Inhibition of NLRP3 inflammasome | Podocytes | 100 nM |
Table 2: Concentrations of 17(S)-HDHA in Human Biological Fluids
| Biological Matrix | Condition | Concentration (pg/mL) | Reference |
| Plasma | Healthy adults | 162.32 ± 277.47 | |
| Umbilical Cord Blood | - | Significantly higher than maternal blood | |
| Human Colostrum | - | Present | |
| Human Mature Milk | Healthy | Present | |
| Serum | Ulcerative Colitis (active) | Higher than Crohn's Disease |
Key Experimental Protocols
Macrophage Phagocytosis Assay
Objective: To assess the effect of 17S-HDHA on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic cells)
-
17S-HDHA
-
Cell culture medium and supplements
-
Multi-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate the macrophages with varying concentrations of 17S-HDHA or vehicle control for a specified time (e.g., 1 hour).
-
Phagocytosis Induction: Add the fluorescently labeled particles to the wells and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).
-
Washing: Gently wash the cells with cold PBS to remove non-phagocytosed particles.
-
Quenching (optional): For extracellular fluorescence, a quenching agent (e.g., trypan blue) can be added.
-
Analysis:
-
Fluorescence Microscopy: Visualize and count the number of particles per macrophage.
-
Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Macrophage M1/M2 Polarization Assay
Objective: To determine the effect of 17S-HDHA on macrophage polarization.
Materials:
-
Macrophage cell line or primary macrophages
-
Polarizing stimuli: LPS and IFN-γ (for M1), IL-4 and IL-13 (for M2)
-
17S-HDHA
-
Antibodies for M1/M2 markers (e.g., CD86 for M1, CD206 for M2) for flow cytometry or immunofluorescence
-
Reagents for qPCR to measure gene expression of M1/M2 markers (e.g., iNOS, TNF-α for M1; Arg1, Ym1 for M2)
Procedure:
-
Macrophage Differentiation: Differentiate monocytes into M0 macrophages if using primary cells.
-
Treatment and Polarization: Treat the macrophages with 17S-HDHA or vehicle control in the presence of M1 or M2 polarizing stimuli for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze the percentage of positive cells.
-
qPCR: Extract RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the gene expression of M1 and M2 markers.
-
ELISA: Measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines in the cell culture supernatant.
-
Conclusion
17(S)-hydroxydocosahexaenoic acid is a multifaceted lipid mediator with significant potential in the fields of inflammation research and drug development. Its role as a precursor to potent pro-resolving molecules, coupled with its own intrinsic bioactivities, positions it as a critical regulator of inflammatory responses. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of 17S-HDHA and its derivatives. A deeper understanding of its mechanisms of action will undoubtedly pave the way for novel strategies to treat a wide range of inflammatory diseases.
References
- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17S-Hdha | C22H32O3 | CID 11046191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Natural Occurrence of 17(S)-HDHA in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) is a potent bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, 17(S)-HDHA plays a crucial role in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. This technical guide provides an in-depth overview of the natural occurrence of 17(S)-HDHA in various biological samples, details the experimental protocols for its analysis, and illustrates its key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this important molecule.
Data Presentation: Quantitative Occurrence of 17(S)-HDHA
The concentration of 17(S)-HDHA in biological samples can vary significantly depending on the tissue type, physiological state, and the presence of inflammatory stimuli. The following table summarizes quantitative data from various studies.
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Adipose Tissue | Murine | Normal Chow | ~250 pg/mg tissue | [1] |
| Murine | High-Fat Diet (4 days) | Significantly lower than Normal Chow | [1] | |
| Blood (Plasma) | Human | Healthy Volunteers | Baseline levels are low and increase with DHA supplementation | [2] |
| Human | Peripheral Artery Disease | No significant patterns observed in one study | [3] | |
| Blood (Serum) | Human | Healthy Volunteers | Levels associated with heat pain thresholds | |
| Human | COVID-19 Patients | Elevated levels compared to controls | [4] | |
| Brain | Murine | Ischemia-Reperfusion | Endogenous levels detected, increase with DHA perfusion | |
| Synovial Fluid | Human | Rheumatoid Arthritis | Significantly higher than in Osteoarthritis | |
| Human | Osteoarthritis | Lower levels compared to Rheumatoid Arthritis |
Biosynthesis and Signaling Pathways of 17(S)-HDHA
17(S)-HDHA is biosynthesized from DHA primarily through the action of 15-lipoxygenase (15-LOX). It serves as a crucial precursor for the production of D-series resolvins (RvD1-RvD6) and protectins (PD1), which are potent anti-inflammatory and pro-resolving molecules.
Biosynthetic Pathway of 17(S)-HDHA and its Metabolites
References
- 1. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of EPA and DHA Supplementation on Plasma Specialized Pro-resolving Lipid Mediators and Blood Monocyte Inflammatory Response in Subjects with Chronic Inflammation (OR29-01-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum Levels of Proinflammatory Lipid Mediators and Specialized Proresolving Molecules Are Increased in Patients With Severe Acute Respiratory Syndrome Coronavirus 2 and Correlate With Markers of the Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Aspirin-Acetylated COX-2 in the Biosynthesis of 17(R)-HDHA: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical mechanism by which aspirin-acetylated cyclooxygenase-2 (COX-2) catalyzes the formation of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA), a key precursor to specialized pro-resolving mediators (SPMs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, lipid biochemistry, and pharmacology.
Executive Summary
Aspirin, a long-standing non-steroidal anti-inflammatory drug (NSAID), exhibits a unique mechanism of action that extends beyond the simple inhibition of pro-inflammatory prostaglandin synthesis. Through the irreversible acetylation of a specific serine residue in the active site of COX-2, aspirin redirects the enzyme's catalytic activity. This modification transforms COX-2 into a lipoxygenase-like enzyme, initiating the production of a distinct class of lipid mediators with potent anti-inflammatory and pro-resolving properties. When docosahexaenoic acid (DHA) is the substrate, aspirin-acetylated COX-2 stereoselectively produces 17(R)-HDHA. This molecule serves as a critical intermediate in the biosynthesis of D-series resolvins, a class of SPMs that actively orchestrate the resolution of inflammation. Understanding this pathway is paramount for the development of novel therapeutics that harness the body's own resolution mechanisms.
The Biochemical Pathway: From Aspirin to Pro-Resolving Mediators
The canonical function of COX-2 is the conversion of arachidonic acid (AA) into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. Aspirin, through the transfer of its acetyl group to a serine residue (Ser-530 in human COX-2) within the enzyme's active site, obstructs the cyclooxygenase channel.[1][2] This acetylation effectively blocks the synthesis of prostaglandins.[3]
However, the acetylated COX-2 enzyme remains catalytically active, albeit with a profoundly altered substrate and product specificity.[3][4] The acetylated enzyme gains a lipoxygenase-like activity, enabling it to accommodate the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Aspirin-acetylated COX-2 then catalyzes the stereospecific insertion of oxygen at the carbon-17 position of DHA, leading to the formation of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA).
This initial product, 17(R)-HDHA, is often released from the cell of origin (e.g., endothelial cells) and taken up by a neighboring leukocyte (e.g., a neutrophil). This process is known as transcellular biosynthesis. Within the leukocyte, the enzyme 5-lipoxygenase (5-LOX) further metabolizes 17(R)-HDHA to generate aspirin-triggered resolvins of the D-series (AT-RvDs), such as 17(R)-RvD1. These SPMs are potent regulators of the inflammatory response, actively promoting its resolution.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic activity of aspirin-acetylated COX-2 and the cellular production of 17(R)-HDHA.
Table 1: Kinetic Parameters of Uninhibited vs. Aspirin-Acetylated Human COX-2 with Arachidonic Acid
| Enzyme State | Substrate | Km (μM) | kcat/Km (s-1μM-1) | Reference |
| Uninhibited COX-2 | Arachidonic Acid | 10.4 ± 2.3 | 0.20 | |
| Acetylated COX-2 | Arachidonic Acid | 3.8 ± 2.8 | 0.02 |
Note: While these kinetic data are for arachidonic acid, they illustrate the significant alteration in enzyme efficiency following acetylation. Similar studies with DHA as the substrate are warranted for a more direct comparison.
Table 2: Cellular Production of 17-HDHA by Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Condition (24h) | 17-HDHA Concentration (nM) | Reference |
| Control | Not Detected | |
| DHA (10 µM) | ~1.5 | |
| Aspirin (50 µM) | Not Detected | |
| DHA (10 µM) + Aspirin (50 µM) | ~3.5 |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of 17(R)-HDHA formation by aspirin-acetylated COX-2.
In Vitro Enzyme Assay with Recombinant Human COX-2
Objective: To determine the catalytic activity of aspirin-acetylated recombinant human COX-2 with DHA as a substrate.
Materials:
-
Recombinant human COX-2 (His-tagged)
-
Aspirin (acetylsalicylic acid)
-
Docosahexaenoic acid (DHA)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol and 2 μM hematin
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Enzyme Acetylation: Pre-incubate recombinant human COX-2 (e.g., 75 nM) with aspirin (e.g., 2 mM) in the reaction buffer at room temperature for 1 hour to ensure complete acetylation. A vehicle control (without aspirin) should be run in parallel.
-
Enzyme Reaction: Initiate the reaction by adding DHA (at varying concentrations to determine kinetics) to the acetylated and control enzyme preparations. Incubate for a short duration (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., two volumes of methanol). Acidify the mixture to pH ~3.5 with dilute acid. Extract the lipid mediators using a C18 SPE cartridge. Elute the products with methyl formate or ethyl acetate.
-
LC-MS/MS Analysis: Dry the eluted samples under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent. Analyze the products by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Use a validated method for the detection and quantification of 17(R)-HDHA, employing a deuterated internal standard for accurate quantification.
Cell-Based Assay for 17(R)-HDHA Production
Objective: To measure the production of 17(R)-HDHA in a cellular system, such as HUVECs, following treatment with aspirin and DHA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium and supplements
-
Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) to induce COX-2 expression
-
Aspirin
-
DHA
-
LC-MS/MS system
Procedure:
-
Cell Culture and COX-2 Induction: Culture HUVECs to confluence. To induce COX-2 expression, treat the cells with pro-inflammatory cytokines such as TNF-α and IL-1β (e.g., 1 ng/mL each) for a specified period (e.g., 3 hours under hypoxic conditions).
-
Aspirin and DHA Treatment: Pre-treat the COX-2 induced cells with aspirin (e.g., 50-500 µM) for 30 minutes. Subsequently, add DHA (e.g., 10 µM) and incubate for the desired time (e.g., 24 hours).
-
Sample Collection and Processing: Collect the cell culture supernatants. Add a deuterated internal standard for 17(R)-HDHA. Perform solid-phase extraction as described in Protocol 4.1.
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS for the quantification of 17(R)-HDHA.
Conclusion
The acetylation of COX-2 by aspirin represents a paradigm shift in our understanding of this drug's anti-inflammatory properties. Rather than solely inhibiting pro-inflammatory pathways, aspirin actively triggers the biosynthesis of pro-resolving lipid mediators, commencing with the formation of 17(R)-HDHA from DHA. This intricate biochemical pathway underscores the sophisticated mechanisms that govern the resolution of inflammation. A thorough comprehension of the enzymatic and cellular processes involved is crucial for the development of next-generation therapeutics aimed at promoting resolution and restoring tissue homeostasis. Further research, particularly in delineating the precise kinetic parameters of aspirin-acetylated COX-2 with various omega-3 fatty acid substrates, will undoubtedly pave the way for innovative strategies in the management of inflammatory diseases.
References
- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Aspirin-Acetylated Human Cyclooxygenase-2: Insight into the Formation of Products with Reversed Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 17(S)-HDHA in Biological Matrices using 17(S)-HDHA-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 17(S)-HDHA-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of specialized pro-resolving mediators (SPMs) in inflammation and other biological processes.
Introduction
17(S)-HDHA is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) through the action of 15-lipoxygenase (15-LOX).[1][2] It serves as a precursor to the D-series resolvins (RvD), a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation.[2][3] Given its potent anti-inflammatory and pro-resolving activities, accurate quantification of 17(S)-HDHA in various biological matrices is essential for understanding its physiological and pathological roles.
LC-MS/MS is a powerful analytical technique for the selective and sensitive quantification of lipid mediators. The use of a deuterated internal standard, such as this compound, is critical for reliable bioanalysis. A stable isotope-labeled internal standard co-elutes with the analyte and compensates for variability in extraction efficiency, injection volume, and ionization suppression, leading to more robust and reproducible results.
Signaling Pathway of 17(S)-HDHA
The biosynthetic pathway of 17(S)-HDHA and its conversion to D-series resolvins is a key process in the resolution of inflammation. The following diagram illustrates this pathway.
Figure 1: Biosynthesis of 17(S)-HDHA and its role in inflammation resolution.
Experimental Protocol
This protocol is adapted from established methods for the analysis of related omega-3 fatty acid metabolites and provides a framework for the quantification of 17(S)-HDHA using this compound.
Materials and Reagents
-
17(S)-HDHA standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and acetic acid
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, cell culture supernatant)
Sample Preparation
-
Thawing and Fortification: Thaw biological samples on ice. To 200 µL of sample, add an antioxidant like BHT to prevent auto-oxidation. Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Precipitate proteins by adding 600 µL of ice-cold methanol. Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile/10% water with 2 mM ammonium acetate).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of 17(S)-HDHA from isomers (see example below) |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 80 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | -3.5 kV |
| Capillary Temperature | 300°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
MRM Transitions
The following MRM transitions can be used for the detection of 17(S)-HDHA and its deuterated internal standard. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17(S)-HDHA | 343.2 | 299.2 | 15 |
| This compound | 348.2 | 304.2 | 15 |
Note: The product ion corresponds to the loss of CO2 from the precursor ion.
Experimental Workflow
The overall workflow for the quantification of 17(S)-HDHA is depicted in the following diagram.
Figure 2: General experimental workflow for 17(S)-HDHA analysis.
Method Validation Data
The following tables summarize typical validation parameters for the LC-MS/MS analysis of oxylipins, which can be expected for the described method.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| 17(S)-HDHA | 0.1 - 100 | > 0.99 | 0.03 | 0.1 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 17(S)-HDHA | 1 | 95 - 105 | < 10 | < 15 |
| 10 | 98 - 102 | < 8 | < 12 | |
| 50 | 99 - 101 | < 5 | < 10 |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| 17(S)-HDHA | Plasma | 85 - 95 |
| Cell Culture Media | 90 - 105 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of 17(S)-HDHA in biological matrices. This method will be a valuable tool for researchers investigating the role of this important lipid mediator in health and disease. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required for meaningful biological interpretation of the results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of 17(S)-HDHA using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA) is a significant bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of enzymes like 15-lipoxygenase (15-LOX).[1][2] As a precursor to D-series resolvins, 17(S)-HDHA plays a crucial role in the resolution of inflammation and has demonstrated potent anti-inflammatory and vasodilatory effects.[3][4][5] Its accurate quantification in biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting inflammatory diseases.
This application note provides a detailed protocol for the sensitive and specific quantification of 17(S)-HDHA in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.
Signaling Pathway of 17(S)-HDHA
The following diagram illustrates the biosynthetic pathway of 17(S)-HDHA from DHA and its subsequent conversion to D-series resolvins, which are key mediators in the resolution of inflammation.
Caption: Biosynthesis of 17(S)-HDHA and D-Series Resolvins.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of 17(S)-HDHA from plasma samples.
1. Materials and Reagents
-
17(S)-HDHA analytical standard (Cayman Chemical or equivalent)
-
17(S)-HDHA-d8 (or other suitable deuterated variant) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, water, and acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
96-well collection plates
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole) with electrospray ionization (ESI) source
2. Sample Preparation (Solid Phase Extraction)
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the deuterated internal standard (e.g., 17(S)-HDHA-d8 at 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole operating in negative ESI mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17(S)-HDHA | 343.2 | 299.2 | 15 |
| 17(S)-HDHA-d8 (IS) | 351.2 | 307.2 | 15 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 17(S)-HDHA (e.g., 0.1 to 100 ng/mL) into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 17(S)-HDHA in the unknown samples is then determined from this curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for this assay.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Experimental Workflow Diagram
The diagram below outlines the major steps in the quantification protocol.
Caption: Workflow for 17(S)-HDHA Quantification.
Conclusion
This application note provides a robust and reliable method for the quantification of 17(S)-HDHA in biological matrices. The use of a deuterated internal standard coupled with LC-MS/MS analysis ensures high sensitivity, specificity, and accuracy. This protocol can be readily adapted by researchers in academia and industry for applications in lipidomics, inflammation research, and drug development.
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexanoic acid-induced coronary arterial dilation: actions of 17S-hydroxy docosahexanoic acid on K+ channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust Lipidomics Workflow for the Chiral Analysis of Hydroxydocosahexaenoic Acid (HDHA) Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxydocosahexaenoic acids (HDHAs) are bioactive lipid mediators derived from docosahexaenoic acid (DHA) that play crucial roles in the resolution of inflammation. As precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, the specific biological activity of HDHAs is highly dependent on their isomeric form, including the position of the hydroxyl group and its stereochemistry.[1][2][3] The analysis of these isomers is challenging due to their low endogenous concentrations, structural similarity, and susceptibility to autooxidation. This application note provides a detailed lipidomics workflow, from sample preparation to data analysis, for the robust extraction, separation, and quantification of HDHA isomers from biological matrices using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Introduction
The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[4] These molecules, which include lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids like docosahexaenoic acid (DHA).[5] HDHA isomers, such as 17-HDHA, 14-HDHA, and 7-HDHA, are key pathway markers and precursors in the biosynthesis of D-series resolvins and protectins.
The enzymatic formation of these mediators is both regio- and stereoselective, whereas non-enzymatic, autooxidative processes produce a racemic mixture of isomers. Distinguishing between these isomers is critical for understanding their specific roles in biological processes and for identifying potential therapeutic targets. This workflow presents a comprehensive methodology for the reliable analysis of HDHA isomers, addressing common challenges such as matrix interference and isomer co-elution.
Integrated Experimental Workflow
The overall workflow for HDHA isomer analysis involves several critical stages, from initial sample handling to final data interpretation. Each step is optimized to ensure maximal recovery, minimize artificial isomer formation, and achieve accurate quantification.
Caption: Overview of the lipidomics workflow for HDHA isomer analysis.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples using Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of SPMs, including HDHAs, from various biological matrices like plasma, serum, and tissue homogenates. It is crucial to keep samples on ice throughout the procedure to prevent autooxidation and isomerization.
Materials:
-
C18 SPE Cartridges (e.g., Isolute C18, 500 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Methyl Formate (HPLC grade)
-
Deuterated internal standards (e.g., 17(S)-HDHA-d8)
-
Nitrogen gas evaporator
-
Centrifuge (refrigerated)
Procedure:
-
Sample Collection & Internal Standard Spiking: Collect biological samples (e.g., 500 µL plasma or 100 mg tissue homogenate). Immediately add a known amount of deuterated internal standard(s) to the sample to allow for recovery monitoring and accurate quantification.
-
Protein Precipitation: Add 2 volumes of cold methanol (-20°C). Vortex thoroughly and incubate at -20°C for 45 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 5-10 mL of methanol followed by 5-10 mL of water.
-
Sample Loading: Acidify the supernatant to an approximate pH of 3.5 with dilute acid (e.g., 0.1% acetic acid). Load the acidified sample onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove salts and polar contaminants.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.
-
-
Elution: Elute the HDHAs and other SPMs with 5-10 mL of methyl formate into a clean collection tube.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Protocol 2: Chiral LC-MS/MS Analysis for HDHA Isomer Separation and Quantification
To resolve HDHA enantiomers and regioisomers, chiral chromatography is essential. This is coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
Instrumentation & Columns:
-
HPLC or UHPLC system (e.g., Shimadzu LC-20AD)
-
Tandem Mass Spectrometer (e.g., SCIEX QTrap 6500+)
-
Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based columns like Chiralpak or cyclodextrin-based columns)
LC Method Parameters (Example):
-
Column: Chiral Normal Phase Column
-
Mobile Phase A: Hexane with 0.1% Acetic Acid
-
Mobile Phase B: Isopropanol/Ethanol mixture
-
Gradient: Isocratic or a shallow gradient optimized for isomer separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
MS/MS Method Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each HDHA isomer and the deuterated internal standard. For HDHA (MW ~344.5), the precursor ion [M-H]⁻ is m/z 343.2. Product ions will correspond to specific fragments resulting from collision-induced dissociation (CID).
-
Example Transition: m/z 343.2 → m/z 299.2 (loss of CO2)
-
-
Instrument Settings: Optimize collision energy (CE), declustering potential (DP), and other source parameters for maximum signal intensity for each transition.
Protocol 3: Data Processing and Analysis
The final step involves processing the raw LC-MS/MS data to obtain quantitative results.
Procedure:
-
Peak Integration: Integrate the chromatographic peaks for each HDHA isomer and the corresponding internal standard using the instrument's software.
-
Normalization: Calculate the ratio of the peak area of each endogenous HDHA isomer to the peak area of its corresponding deuterated internal standard.
-
Quantification: Generate a standard curve using known concentrations of authentic HDHA isomer standards. Use the peak area ratios from the biological samples to determine the absolute concentration of each isomer by interpolating from the standard curve.
-
Data Review: Manually review all chromatograms to ensure correct peak integration and separation. Check for matrix effects and batch variations using quality control samples.
Quantitative Data Summary
Accurate quantification allows for the comparison of HDHA isomer levels across different experimental groups or conditions. Data should be summarized in a clear, tabular format.
Table 1: Example Quantitation of HDHA Isomers in Human Plasma (ng/mL) (Note: These are representative values for illustrative purposes.)
| Sample ID | 7(S)-HDHA | 14(S)-HDHA | 17(S)-HDHA | 17(R)-HDHA |
| Control 1 | 0.12 | 0.25 | 1.54 | 0.31 |
| Control 2 | 0.15 | 0.21 | 1.68 | 0.29 |
| Control 3 | 0.11 | 0.28 | 1.49 | 0.35 |
| Control Mean | 0.13 | 0.25 | 1.57 | 0.32 |
| Control SD | 0.02 | 0.04 | 0.10 | 0.03 |
| Treated 1 | 0.25 | 0.51 | 3.11 | 0.65 |
| Treated 2 | 0.28 | 0.47 | 3.25 | 0.71 |
| Treated 3 | 0.22 | 0.55 | 2.98 | 0.62 |
| Treated Mean | 0.25 | 0.51 | 3.11 | 0.66 |
| Treated SD | 0.03 | 0.04 | 0.14 | 0.05 |
HDHA Biosynthesis and Signaling Pathways
HDHAs are enzymatically produced from DHA via lipoxygenase (LOX) enzymes. These isomers are then converted into various SPM families that signal through specific G-protein coupled receptors to promote the resolution of inflammation.
Caption: Biosynthetic pathways of HDHA isomers and SPMs from DHA.
DHA can be metabolized by different lipoxygenases to produce various HDHA isomers. For example, 15-lipoxygenase (15-LOX) converts DHA to 17-HDHA, a precursor for both D-series resolvins and protectins. These SPMs then exert potent anti-inflammatory and pro-resolving actions, such as limiting neutrophil infiltration and enhancing the clearance of apoptotic cells.
Conclusion
The detailed workflow presented here provides a robust and reliable method for the identification and quantification of specific HDHA isomers. By combining an optimized solid-phase extraction protocol with high-resolution chiral liquid chromatography and sensitive tandem mass spectrometry, researchers can accurately measure these critical lipid mediators. This analytical capability is essential for elucidating the precise roles of HDHA isomers in health and disease and for the development of novel pro-resolving therapeutics.
References
- 1. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Application Notes and Protocols for 17(S)-HDHA Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) is a monohydroxy fatty acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a precursor to the D-series resolvins and protectins, 17(S)-HDHA is a key pathway marker for the biosynthesis of specialized pro-resolving mediators (SPMs). These SPMs play a crucial role in the active resolution of inflammation, making 17(S)-HDHA a significant biomarker in studies of inflammatory diseases, drug development, and nutritional research. Accurate and reproducible quantification of 17(S)-HDHA in plasma is essential for understanding its physiological and pathological roles.
This document provides detailed application notes and protocols for the sample preparation of 17(S)-HDHA from human plasma for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Sample Handling and Stability
Proper sample handling and storage are critical to prevent the degradation and artificial formation of 17(S)-HDHA. Oxylipins are susceptible to autoxidation.
Collection and Initial Processing:
-
Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin. Plasma is generally preferred over serum for lipid mediator analysis to avoid artifacts from the clotting process.[1]
-
Process blood samples as soon as possible after collection. Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma.
-
Immediately transfer the plasma to clean polypropylene tubes.
Storage:
-
For short-term storage (up to one week), samples should be kept at -80°C.
-
Long-term storage should always be at -80°C, where fatty acid composition has been shown to be stable for nearly four years.
-
Avoid repeated freeze-thaw cycles as they can lead to the degradation of lipids. It is recommended to aliquot plasma into single-use volumes before freezing.
-
Studies have shown that many oxylipins, including 17-HDHA, are stable in EDTA plasma for up to two hours at room temperature before processing, and for at least one year at -80°C.[2] However, to minimize any potential for degradation, it is best practice to process samples promptly and keep them on ice.
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of sample purity, throughput, and the specific requirements of the analytical method.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, leading to reduced matrix effects and improved analytical sensitivity. It is often considered the gold standard for oxylipin analysis.
Principle: SPE separates components of a mixture based on their physical and chemical properties. For 17(S)-HDHA, a reversed-phase sorbent (e.g., C18) is commonly used. The nonpolar stationary phase retains the lipophilic 17(S)-HDHA, while polar components like salts and phospholipids are washed away. The analyte of interest is then eluted with an organic solvent.
Experimental Protocol: C18 Reversed-Phase SPE
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate or Ethyl acetate (LC-MS grade)
-
Internal standard (e.g., 17(S)-HDHA-d4)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Add an appropriate amount of internal standard to 500 µL of plasma. Acidify the plasma to a pH of approximately 3.5 with a dilute acid (e.g., 1 M HCl or formic acid) to ensure 17(S)-HDHA is in its protonated form.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow and steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. Follow with a wash of 2 mL of hexane to remove highly nonpolar lipids.
-
Elution: Elute the 17(S)-HDHA from the cartridge with 2 mL of methyl formate or ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system (e.g., 50:50 methanol:water).
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for lipid extraction that is relatively simple and cost-effective. However, it can be less selective than SPE and may result in a dirtier extract.
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For 17(S)-HDHA, an organic solvent is used to extract the lipid from the aqueous plasma.
Experimental Protocol: Ethyl Acetate LLE
Materials:
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal standard (e.g., 17(S)-HDHA-d4)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add an appropriate amount of internal standard.
-
Protein Precipitation and Extraction: Add 1.5 mL of a cold (-20°C) solution of methanol containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins. Vortex thoroughly.
-
Add 2 mL of ethyl acetate to the mixture. Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample at 2,500 x g for 10 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated protein.
-
Collection: Carefully collect the upper organic layer containing the 17(S)-HDHA into a clean tube.
-
Drying and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC-MS mobile phase.
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method. It is well-suited for high-throughput applications. However, it provides the least amount of sample cleanup, which can lead to significant matrix effects in LC-MS analysis.
Principle: A water-miscible organic solvent (e.g., methanol, acetonitrile) is added to the plasma sample. This denatures and precipitates the proteins, while smaller molecules like 17(S)-HDHA remain in the supernatant.
Experimental Protocol: Methanol Precipitation
Materials:
-
Methanol, cold (-20°C) (LC-MS grade)
-
Internal standard (e.g., 17(S)-HDHA-d4)
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Add an appropriate amount of internal standard to 200 µL of plasma.
-
Precipitation: Add 800 µL of cold (-20°C) methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution (Optional but Recommended): For concentration of the analyte, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the initial LC-MS mobile phase.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods for oxylipins. It is important to note that direct comparative data specifically for 17(S)-HDHA across all methods is limited. The data presented is a compilation from studies analyzing a range of oxylipins in plasma.
Table 1: Comparison of Recovery Rates for Oxylipin Analysis in Plasma
| Sample Preparation Method | Analyte Class | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Oxylipins | 80 - 110 | Ostermann et al., 2014 |
| Liquid-Liquid Extraction (Ethyl Acetate) | Oxylipins | 60 - 90 | Ostermann et al., 2014 |
| Protein Precipitation (Methanol) | Oxylipins | > 90 | Creative Proteomics |
Table 2: Comparison of Limits of Quantification (LOQ) for Oxylipin Analysis in Plasma
| Sample Preparation Method | Analyte Class | Typical LOQ (pg/mL) | Reference |
| Solid-Phase Extraction (C18) | Oxylipins | 1 - 50 | Schmelzer et al., 2019 |
| Liquid-Liquid Extraction | Resolvins | 100 | Araujo et al., 2016 |
| Protein Precipitation | Oxylipins | Variable (highly dependent on LC-MS sensitivity) | - |
Visualizations
Signaling Pathway
Caption: Biosynthesis of 17(S)-HDHA from DHA.
Experimental Workflows
Caption: Solid-Phase Extraction (SPE) Workflow.
References
Application of 17(S)-HDHA-d5 in the Investigation of Inflammatory Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key intermediate in the biosynthesis of D-series resolvins, 17(S)-HDHA plays a significant role in the active resolution of inflammation.[1][2][3][4][5] Its deuterated isotopologue, 17(S)-HDHA-d5, serves as an invaluable tool for the accurate quantification of endogenous 17(S)-HDHA in biological systems. This document provides detailed application notes and protocols for the use of this compound in studying inflammatory diseases, with a focus on its application as an internal standard in mass spectrometry-based lipidomics.
The anti-inflammatory properties of 17(S)-HDHA include promoting the polarization of macrophages to an anti-inflammatory M2 phenotype, enhancing phagocytosis, and mitigating experimental colitis. Dysregulation of 17(S)-HDHA and other SPMs has been implicated in chronic inflammatory conditions such as obesity-associated inflammation, inflammatory bowel disease, and neuroinflammation. Accurate measurement of 17(S)-HDHA levels is therefore crucial for understanding the pathophysiology of these diseases and for the development of novel pro-resolving therapeutics.
Core Applications of this compound
The primary application of this compound is as an internal standard for the quantification of endogenous 17(S)-HDHA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard allows for correction of analyte loss during sample extraction and processing, as well as accounting for matrix effects during ionization, ensuring high accuracy and precision in measurement.
Experimental Protocols
Protocol 1: Extraction of 17(S)-HDHA from Biological Samples
This protocol describes a general procedure for the extraction of lipids, including 17(S)-HDHA, from various biological matrices such as plasma, serum, cell culture supernatants, and tissue homogenates.
Materials:
-
Biological sample (e.g., 1 mL plasma, 10^6 cells, 100 mg tissue)
-
This compound internal standard solution (concentration to be optimized, typically 10-100 pg/µL in methanol)
-
LC-MS grade methanol, acetonitrile, water, and acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Collection and Preparation:
-
Collect biological samples and process them appropriately (e.g., centrifugation of blood to obtain plasma, homogenization of tissue).
-
To prevent ex vivo lipid mediator formation, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) and to process samples on ice. The addition of methanol to plasma after separation can reduce post-draw increases in certain lipid mediators.
-
-
Internal Standard Spiking:
-
To each sample, add a known amount of this compound internal standard solution. The amount should be optimized based on the expected endogenous levels of 17(S)-HDHA in the sample.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 2 volumes of ice-cold methanol to the sample to precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the initial LC mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
Protocol 2: LC-MS/MS Analysis of 17(S)-HDHA
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 17(S)-HDHA and its deuterated standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (to be optimized):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to ensure separation from other lipid mediators.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Parameters (to be optimized for the specific instrument):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17(S)-HDHA: The precursor ion (Q1) is the deprotonated molecule [M-H]⁻ with an m/z of 343.2. Product ions (Q3) for quantification and qualification need to be determined by direct infusion of a standard.
-
This compound: The precursor ion (Q1) will be [M-H]⁻ with an m/z of 348.2 (assuming a +5 Da shift). Product ions (Q3) will also show a corresponding mass shift.
-
-
Collision Energy and other source parameters: These need to be optimized to achieve the best signal intensity for the specified MRM transitions.
Data Presentation
Quantitative data from LC-MS/MS analysis should be presented in a clear and structured format. The use of tables allows for easy comparison of 17(S)-HDHA levels across different experimental groups.
| Sample Group | n | 17(S)-HDHA Concentration (pg/mL or pg/mg tissue) | Standard Deviation | p-value |
| Control | 8 | Value | Value | |
| Inflammatory Model | 8 | Value | Value | Value |
| Treatment Group | 8 | Value | Value | Value |
Table 1: Example of quantitative data presentation for 17(S)-HDHA levels in a study of an inflammatory disease model.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships in the study of inflammation.
References
- 1. Identification of specialized pro-resolving mediator clusters from healthy adults after intravenous low-dose endotoxin and omega-3 supplementation: a methodological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Absolute Quantification of 17(S)-HDHA using Deuterated Internal Standard
Introduction
17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of 15-lipoxygenase (15-LOX).[1][2] It serves as a precursor to the D-series resolvins, a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation.[1] Given its biological significance, accurate and precise quantification of 17(S)-HDHA in biological matrices is essential for researchers in immunology, neuroscience, and drug development. This application note provides a detailed protocol for the absolute quantification of 17(S)-HDHA using its stable isotope-labeled internal standard, 17(S)-HDHA-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method of stable isotope dilution combined with LC-MS/MS is the gold standard for the absolute quantification of endogenous small molecules. This approach involves adding a known concentration of a stable isotope-labeled internal standard (this compound) to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte (17(S)-HDHA) but has a higher mass due to the incorporation of deuterium atoms. As the internal standard and the analyte exhibit identical chemical and physical properties during extraction, chromatography, and ionization, any sample loss or variation is corrected for by monitoring the ratio of the analyte to the internal standard. This allows for highly accurate and precise quantification.
Materials and Reagents
Analytes and Internal Standards
-
17(S)-HDHA (Cayman Chemical, Item No. 10009799 or equivalent)
-
This compound (Cayman Chemical, Item No. 29797 or equivalent)
Solvents and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform
-
Ethanol
-
Nitrogen gas, high purity
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Experimental Protocols
Standard Solution Preparation
1.1. Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of 17(S)-HDHA and this compound by dissolving the neat compounds in ethanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -80°C.
1.2. Working Solutions:
-
Prepare a series of working standard solutions of 17(S)-HDHA by serial dilution of the stock solution with methanol/water (50:50, v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.
Sample Preparation (from Plasma)
2.1. Protein Precipitation and Lipid Extraction:
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold methanol, vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2.2. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 2.1.5 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water/methanol (90:10, v/v).
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v).
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-18 min: 30% B (re-equilibration)
-
3.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17(S)-HDHA | 343.2 | 299.2 | 15 |
| This compound | 348.2 | 304.2 | 15 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 17(S)-HDHA to this compound against the concentration of the 17(S)-HDHA calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of 17(S)-HDHA in the biological samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Data Presentation
Table 1: Chemical Properties of 17(S)-HDHA and this compound
| Property | 17(S)-HDHA | This compound |
| Formal Name | 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid | 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic-21,21,22,22,22-d5 acid |
| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₂₇D₅O₃ |
| Formula Weight | 344.5 g/mol | 349.5 g/mol |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₅) |
| Formulation | A solution in ethanol | A solution in ethanol |
Table 2: Example Calibration Curve Data for 17(S)-HDHA Quantification
| Standard Concentration (ng/mL) | 17(S)-HDHA Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 1,500,000 | 0.0010 |
| 0.5 | 7,650 | 1,510,000 | 0.0051 |
| 1 | 15,300 | 1,490,000 | 0.0103 |
| 5 | 75,500 | 1,520,000 | 0.0497 |
| 10 | 151,000 | 1,500,000 | 0.1007 |
| 50 | 760,000 | 1,510,000 | 0.5033 |
| 100 | 1,520,000 | 1,500,000 | 1.0133 |
Visualizations
Caption: Experimental workflow for the quantification of 17(S)-HDHA.
Caption: Biosynthetic pathway of 17(S)-HDHA from DHA.
Conclusion
This application note provides a robust and reliable method for the absolute quantification of 17(S)-HDHA in biological matrices using this compound as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy, precision, and sensitivity, making it an invaluable tool for researchers investigating the role of this important lipid mediator in health and disease.
References
Application Note: Chiral Separation of 17(S)-HDHA and 17(R)-HDHA by LC-MS/MS for Lipid Mediator Research
Abstract
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA) and 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA). These stereoisomers are critical bioactive lipid mediators derived from docosahexaenoic acid (DHA) and serve as precursors to the D-series resolvins, which play a pivotal role in the resolution of inflammation.[1][2] The ability to distinguish between these enantiomers is crucial for accurately studying their distinct biological activities and metabolic pathways. This protocol provides a comprehensive workflow, from sample preparation to data acquisition, suitable for researchers in drug development and life sciences.
Introduction
17-HDHA is a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs). The stereochemistry at the 17-position dictates the subsequent enzymatic transformations and the ultimate biological function of the resulting resolvins. 17(S)-HDHA is produced by the action of 15-lipoxygenase (15-LOX), while 17(R)-HDHA is generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.[1][2] Given their distinct biosynthetic routes and roles in inflammatory processes, the development of a reliable method to separate and quantify these enantiomers is of significant interest. This LC-MS/MS method employs a chiral stationary phase to achieve baseline separation of the two isomers, allowing for their individual quantification in various biological matrices.
Signaling Pathway of 17-HDHA Isomers
The diagram below illustrates the biosynthetic pathways leading to the formation of 17(S)-HDHA and 17(R)-HDHA from DHA and their subsequent conversion to D-series resolvins.
References
Application Notes & Protocols for Derivatization of 17(S)-HDHA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Proper derivatization is crucial for the analysis of non-volatile and thermally labile compounds like 17(S)-HDHA, as it increases their volatility and thermal stability, enabling their passage through the GC column and improving chromatographic resolution and detection sensitivity.
Two primary derivatization strategies are presented: a two-step process involving esterification followed by silylation, and a direct silylation method. The choice of method depends on the desired sensitivity and the available GC-MS instrumentation.
Signaling Pathway of 17(S)-HDHA
17(S)-HDHA is a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), which are critical in the resolution of inflammation. It is produced from docosahexaenoic acid (DHA) through the action of 15-lipoxygenase (15-LOX).[1][2][3] Subsequently, 17(S)-HDHA serves as a precursor for the synthesis of D-series resolvins (RvD1-RvD6) and protectins (e.g., PD1).[4]
Experimental Protocols
Protocol 1: Two-Step Derivatization: Pentafluorobenzyl (PFB) Esterification and Trimethylsilyl (TMS) Etherification
This method converts the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl group to a trimethylsilyl (TMS) ether. The PFB ester is particularly advantageous for high-sensitivity analysis using electron capture negative ion chemical ionization (ECNICI) GC-MS.
Materials:
-
17(S)-HDHA standard or lipid extract
-
Pentafluorobenzyl bromide (PFBBr) solution (1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Nitrogen gas, high purity
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Aliquot the sample containing 17(S)-HDHA into a Reacti-Vial™.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water and protic solvents.
-
-
Pentafluorobenzyl Esterification (Carboxyl Group):
-
To the dried sample, add 50 µL of 1% PFBBr in acetonitrile and 10 µL of DIPEA.
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
-
Trimethylsilyl Etherification (Hydroxyl Group):
-
To the dried PFB-esterified sample, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.
-
Cap the vial tightly and vortex briefly.
-
Incubate at 60°C for 45 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final derivatized sample into the GC-MS system.
-
Typical GC conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Typical MS conditions (ECNICI):
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas.
-
Detection: Selected Ion Monitoring (SIM) for the [M-PFB]⁻ ion.
-
-
Protocol 2: One-Step Trimethylsilylation (TMS) Derivatization
This protocol converts both the carboxylic acid and hydroxyl groups into TMS derivatives (a TMS ester and a TMS ether, respectively). This is a simpler and faster method suitable for electron ionization (EI) GC-MS.
Materials:
-
17(S)-HDHA standard or lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Nitrogen gas, high purity
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Aliquot the sample containing 17(S)-HDHA into a Reacti-Vial™.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Ensure the sample is completely dry.
-
-
Silylation Reaction:
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample.
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 75°C for 30 minutes.
-
Cool the vial to room temperature.
-
If necessary, dilute the sample with hexane before injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Typical GC conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Typical MS conditions (EI):
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Energy: 70 eV.
-
Detection: Full scan mode (e.g., m/z 50-650) to identify characteristic fragment ions, or Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Experimental Workflow
The general workflow for the derivatization and analysis of 17(S)-HDHA is depicted below.
Data Presentation: Comparison of Derivatization Methods
The selection of a derivatization method is critical and depends on the analytical goals. The table below summarizes the key features of the two protocols described.
| Feature | Protocol 1: PFB/TMS Derivatization | Protocol 2: TMS Derivatization |
| Target Groups | Carboxyl (PFB ester), Hydroxyl (TMS ether) | Carboxyl (TMS ester), Hydroxyl (TMS ether) |
| Reaction Steps | Two steps | One step |
| Complexity | More complex, requires intermediate drying step | Simpler and faster |
| Primary GC-MS Mode | Electron Capture Negative Ionization (ECNICI) | Electron Ionization (EI) |
| Sensitivity | Very high, suitable for trace analysis | Good, suitable for general quantification |
| Advantages | - High sensitivity and selectivity with ECNICI. - Stable derivatives. | - Rapid and straightforward procedure. - Uses common and readily available reagents. |
| Considerations | - Longer sample preparation time. - PFBBr can be a source of background contamination. | - TMS derivatives can be sensitive to moisture. - Potential for incomplete derivatization of sterically hindered groups. |
References
- 1. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring 17(S)-HDHA Levels in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the measurement of 17-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA) in tissue samples. 17(S)-HDHA is a key bioactive lipid mediator derived from docosahexaenoic acid (DHA) and serves as a precursor to specialized pro-resolving mediators (SPMs), including D-series resolvins and protectins.[1][2][3] Accurate quantification of 17(S)-HDHA is crucial for understanding its role in inflammatory processes and for the development of novel therapeutics targeting inflammation resolution.
Data Presentation
The following tables summarize quantitative data of 17(S)-HDHA levels reported in various mouse tissues. These values can serve as a reference for expected physiological concentrations.
Table 1: 17(S)-HDHA Levels in Tissues of Wildtype and Fat-1 Mice
| Tissue | Genotype | 17-HDHA Level (ng/g tissue) |
| Colon | Wildtype | ~1.5 |
| Colon | Fat-1 | ~2.5 |
| Spleen | Wildtype | ~1.0 |
| Spleen | Fat-1 | ~1.2 |
| Kidney | Wildtype | ~1.8 |
| Kidney | Fat-1 | ~2.5 |
Data extracted from a study on hydroxy lipid metabolites in mouse organs.[4] The fat-1 mouse model has an abundance of n-3 polyunsaturated fatty acids.[4]
Table 2: 17-HDHA Levels in Adipose Tissue of Mice on Different Diets
| Adipose Tissue | Diet | 17-HDHA Level (pg/mg tissue) |
| Gonadal | Normal Chow | ~1.5 |
| Gonadal | High-Fat (4 days) | ~0.5 |
| Gonadal | High-Fat (14 days) | ~0.2 |
Data from a study on the local production of pro-resolving lipid mediators in obesity.
Signaling Pathway
The following diagram illustrates the biosynthetic pathway of 17(S)-HDHA from DHA and its subsequent conversion to D-series resolvins and protectin D1.
Caption: Biosynthesis of 17(S)-HDHA and its conversion to resolvins and protectins.
Experimental Protocols
This section details a generalized protocol for the quantification of 17(S)-HDHA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for measuring 17(S)-HDHA in tissue is depicted below.
Caption: General workflow for 17(S)-HDHA measurement in tissue samples.
I. Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade), Methyl Formate (HPLC grade), Acetic Acid (LC-MS grade)
-
Internal Standard: Deuterated 17(S)-HDHA (e.g., 17(S)-HDHA-d8)
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges
-
Other: Liquid nitrogen, homogenizer, centrifuge, evaporator (e.g., under nitrogen stream)
II. Sample Preparation
-
Tissue Collection and Storage: Immediately snap-freeze tissue samples in liquid nitrogen upon collection and store at -80°C until analysis to prevent lipid oxidation.
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenize the tissue in 2 mL of ice-cold methanol. This step is critical to deactivate enzymes that can degrade lipids.
-
-
Internal Standard Spiking:
-
Add a known amount of deuterated internal standard (e.g., 1 ng of 17(S)-HDHA-d8) to the homogenate. The internal standard is essential for accurate quantification by correcting for sample loss during extraction and for matrix effects during LC-MS/MS analysis.
-
III. Lipid Extraction using Solid-Phase Extraction (SPE)
-
Sample Centrifugation: Centrifuge the tissue homogenate at a low speed (e.g., 1500 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Acidification: Transfer the supernatant to a new tube and acidify to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.
-
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar, neutral lipids.
-
-
Elution: Elute the desired lipid fraction containing 17(S)-HDHA with 8 mL of methyl formate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% acetic acid).
IV. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of lipid mediators.
-
Mobile Phase: A binary gradient of acetonitrile and water, both containing a small amount of acetic acid (e.g., 0.1%), is commonly employed.
-
Gradient: A typical gradient would start with a lower concentration of acetonitrile, which is gradually increased to elute more hydrophobic compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used for the detection of 17(S)-HDHA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
For 17(S)-HDHA, the precursor ion is [M-H]⁻ at m/z 343.1.
-
Characteristic product ions for fragmentation include m/z 299.2 and 281.2.
-
For the deuterated internal standard, the corresponding mass transitions are monitored.
-
-
V. Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve using a series of known concentrations of a 17(S)-HDHA standard, each spiked with the same amount of internal standard as the samples.
-
Quantification: Determine the concentration of 17(S)-HDHA in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is typically expressed as ng or pg of 17(S)-HDHA per mg or g of tissue.
References
- 1. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Hydroxy Lipid Metabolites in Mouse Organs Reveals Distinct Lipidomic Profiles and Modifications Due to Elevated n-3 Fatty Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and long-term storage of 17(S)-HDHA-d5 solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 17(S)-HDHA-d5 solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of this internal standard in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal long-term stability, this compound solutions, typically supplied in ethanol, should be stored at -20°C.[1][2] Some sources suggest that for extended storage, -80°C is preferable, with recommendations to use the solution within 6 months, as opposed to 1 month when stored at -20°C.[2] The stability of the solution is reported to be at least 2 years when stored properly at -20°C.[1]
Q2: Which solvents are suitable for preparing and storing this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For long-term storage, ethanol is a commonly used and recommended solvent. When preparing stock solutions, it is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants.
Q3: Can I subject this compound solutions to repeated freeze-thaw cycles?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the fatty acid. To circumvent this, it is best practice to aliquot the stock solution into smaller, single-use vials upon receipt. This ensures that the main stock remains at a constant temperature until a new aliquot is required.
Q4: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is primarily used to create a mass shift for use as an internal standard in mass spectrometry. While the fundamental chemical properties remain the same, the increased mass of deuterium can slightly alter the vibrational energy of C-D bonds compared to C-H bonds, which may impart a minor increase in stability against certain chemical reactions. However, for practical purposes in storage and handling, the stability of this compound should be considered comparable to that of 17(S)-HDHA, and the same storage and handling precautions should be applied.
Q5: What are the likely degradation pathways for this compound?
As a polyunsaturated fatty acid, this compound is susceptible to oxidation. The double bonds in the molecule are prone to reaction with atmospheric oxygen, leading to the formation of hydroperoxides, which can be further converted to other oxidized products. This process can be accelerated by exposure to light, heat, and certain metal ions. Hydrolysis of the carboxylic acid group is another potential, though less common, degradation pathway.
Stability Data
While specific long-term stability studies for this compound are not extensively published, the following table summarizes the expected stability based on supplier information and general knowledge of polyunsaturated fatty acid stability.
| Storage Temperature | Solvent | Duration | Expected Purity |
| -20°C | Ethanol | 1 month | >99% |
| -20°C | Ethanol | 6 months | >98% |
| -20°C | Ethanol | 1 year | >97% |
| -20°C | Ethanol | 2 years | >95% |
| -80°C | Ethanol | 2 years | >98% |
| 4°C | Ethanol | 1 week | <95% |
| Room Temperature | Ethanol | 24 hours | Significant Degradation |
Note: This data is an estimation for guidance purposes. Actual stability may vary based on the specific batch, solvent purity, and handling procedures. It is recommended to perform periodic quality control checks.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity of this compound in LC-MS analysis | 1. Degradation of the standard: Improper storage (e.g., wrong temperature, exposure to light/air), or repeated freeze-thaw cycles.2. Low concentration: Inaccurate dilution or evaporation of the solvent.3. Ion suppression: Matrix effects from the sample.4. Instrumental issues: Contamination of the ion source, incorrect MS parameters. | 1. Use a fresh, properly stored aliquot of the standard. Prepare new dilutions.2. Verify the concentration of your stock solution. Ensure vials are tightly sealed.3. Optimize sample preparation to remove interfering substances. Use a matrix-matched calibration curve.4. Clean the ion source and optimize MS parameters for this compound. |
| Presence of unexpected peaks in the chromatogram of the standard | 1. Contamination: Impurities in the solvent, leaching from plastic containers, or cross-contamination.2. Degradation products: Oxidation or other degradation of this compound. | 1. Use high-purity solvents and store solutions in glass vials with Teflon-lined caps. Ensure proper cleaning of all labware.2. Analyze a fresh aliquot to see if the peaks persist. If so, they may be inherent impurities. If they appear over time, it indicates degradation. |
| Poor chromatographic peak shape (e.g., tailing, splitting) | 1. Column issues: Column degradation, contamination, or incompatibility with the mobile phase.2. Inappropriate mobile phase: Incorrect pH or solvent composition.3. Sample overload: Injecting too concentrated a solution. | 1. Flush the column with a strong solvent, or replace the column if necessary.2. Adjust the mobile phase composition and pH.3. Dilute the sample and re-inject. |
| Inconsistent quantification results | 1. Inaccurate pipetting: Errors in preparing dilutions or adding the internal standard.2. Variability in sample preparation: Inconsistent extraction efficiency.3. Instability in the autosampler: Degradation of the sample in the autosampler over the course of a long run. | 1. Calibrate pipettes regularly and use proper pipetting techniques.2. Standardize the sample preparation protocol.3. Use a cooled autosampler and minimize the time samples spend in it before injection. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
Objective: To determine the stability of a this compound solution under specific storage conditions over time.
Materials:
-
This compound stock solution (e.g., in ethanol)
-
High-purity, LC-MS grade solvent (e.g., ethanol)
-
Amber glass vials with Teflon-lined caps
-
Calibrated pipettes
-
LC-MS system
Procedure:
-
Preparation of Stability Samples:
-
Thaw the this compound stock solution.
-
Prepare a working solution at a known concentration (e.g., 1 µg/mL) in the desired solvent.
-
Aliquot this working solution into multiple amber glass vials, ensuring each vial is filled to minimize headspace.
-
Prepare enough vials for all time points and storage conditions to be tested.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Analysis:
-
At each designated time point (e.g., T=0, 1 week, 1 month, 3 months, 6 months, etc.), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by a validated LC-MS method to determine the concentration of this compound.
-
The LC-MS method should be capable of separating this compound from potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation and metabolic pathways of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Common sources of contamination in 17(S)-HDHA analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately analyzing 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 17(S)-HDHA analysis?
A1: The primary sources of contamination in 17(S)-HDHA analysis are autoxidation, isomeric and isobaric interference, and issues arising during sample preparation and handling. Autoxidation, the non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), can generate various oxidized lipids that interfere with the specific analysis of 17(S)-HDHA.[1][2][3] Isomeric and isobaric compounds, which have the same mass as 17(S)-HDHA, can co-elute during chromatographic separation, leading to inaccurate quantification.[4][5] Furthermore, improper sample handling, such as prolonged exposure to air or high temperatures, can introduce contaminants and degradation products.
Q2: How can I prevent autoxidation of my samples?
A2: To prevent autoxidation, it is crucial to minimize the sample's exposure to air and light. Work with samples on ice and in a dark environment whenever possible. The addition of antioxidants to the solvents used for extraction and storage is a standard practice. Commonly used antioxidants include butylated hydroxytoluene (BHT), triphenylphosphine (TPP), and α-tocopherol (Vitamin E). Samples should be stored at -80°C for long-term stability.
Q3: What is the difference between isomeric and isobaric interference, and how do they affect my results?
A3:
-
Isomeric interference occurs when a compound has the same chemical formula as 17(S)-HDHA but a different spatial arrangement of atoms. This includes stereoisomers (e.g., 17(R)-HDHA) and positional isomers (e.g., 14-HDHA, 10-HDHA). These isomers can have very similar physicochemical properties, making them difficult to separate chromatographically.
-
Isobaric interference is caused by a compound that has a different chemical formula but the same nominal mass as 17(S)-HDHA.
Both types of interference can lead to an overestimation of the 17(S)-HDHA concentration if not properly resolved during analysis.
Troubleshooting Guides
Issue 1: High background or unexpected peaks in the chromatogram.
Possible Cause:
-
Autoxidation: The presence of numerous, broad, or unidentified peaks can be a sign of sample autoxidation.
-
Solvent Contamination: Impurities in solvents or reagents can introduce interfering compounds.
-
Plasticizer Contamination: Leaching of plasticizers from tubes and containers can be a source of contamination.
Solutions:
-
Implement Strict Antioxidant Protocols: Ensure that antioxidants like BHT are added to all solvents used for sample extraction and processing.
-
Use High-Purity Solvents: Always use HPLC or mass spectrometry-grade solvents and reagents.
-
Use Glassware: Whenever possible, use amber glass vials and tubes to minimize plasticizer contamination and light exposure.
-
Blank Injections: Regularly run solvent blanks to check for system and solvent contamination.
Issue 2: Poor separation of 17(S)-HDHA from other isomers.
Possible Cause:
-
Inadequate Chromatographic Method: The liquid chromatography (LC) method may not have sufficient resolving power to separate the isomers of interest.
-
Column Degradation: The performance of the analytical column may have deteriorated.
Solutions:
-
Optimize LC Method:
-
Column Selection: Utilize a chiral column for the specific separation of stereoisomers like 17(S)-HDHA and 17(R)-HDHA. For positional isomers, a high-resolution reversed-phase column may be effective.
-
Mobile Phase Gradient: Optimize the mobile phase gradient to improve the resolution between closely eluting peaks.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to enhance separation.
-
-
Column Maintenance: Regularly flush the column and check its performance with a standard mixture. Replace the column if its performance has declined.
Experimental Protocols
Protocol 1: Sample Preparation with Minimized Autoxidation
-
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Antioxidant solution: 0.1% BHT in methanol
-
Extraction solvent: 2:1 (v/v) Methanol:Chloroform with 0.005% BHT
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
High-purity water, methanol, and acetonitrile
-
Internal standard solution containing a deuterated analog of 17(S)-HDHA.
-
-
Procedure:
-
Perform all steps on ice and under dim light.
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution and 1 mL of ice-cold extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for SPE.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of high-purity water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the lipids with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the impact of proper sample handling on the measured concentration of pro-inflammatory prostaglandins, which can be formed due to sample degradation, in contrast to the more stable anti-inflammatory oxylipins like 17(S)-HDHA.
| Analyte | S-DHA-High Group (ng/mL) | PL-Low Group (ng/mL) | Fold Change (PL-Low / S-DHA-High) | P-value |
| PGF2α | 0.21 ± 0.45 | 1.87 ± 0.44 | 8.9 | P = 0.03 |
| PGE2 | 0.33 ± 0.26 | 1.28 ± 0.25 | 3.9 | P = 0.04 |
| 17(S)-HDHA | Significantly higher in S-DHA-High | Significantly lower in PL-Low | - | P < 0.0001 |
Data adapted from a study on breast milk oxylipins, illustrating how supplementation (S-DHA-High) and proper preservation can lead to lower levels of pro-inflammatory markers compared to a placebo group with lower DHA content (PL-Low), where degradation could contribute to higher levels.
Visualizations
Caption: Workflow for 17(S)-HDHA analysis highlighting key steps and potential sources of contamination.
Caption: Logical diagram illustrating how isomeric interference can lead to inaccurate quantification in LC-MS/MS analysis.
References
- 1. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
Troubleshooting poor peak shape for 17(S)-HDHA in liquid chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the liquid chromatography (LC) analysis of 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) and other related lipid mediators.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape problems in a question-and-answer format, providing specific causes and actionable solutions.
Q1: Why is my 17(S)-HDHA peak tailing?
A1: Peak tailing for 17(S)-HDHA is a common issue and is often indicative of secondary interactions between the analyte and the stationary phase. 17(S)-HDHA is a carboxylic acid, and at a mobile phase pH near its pKa (typically around 4.5-5.0 for long-chain fatty acids), a mixed population of ionized and non-ionized forms can exist, leading to peak tailing. Additionally, the ionized carboxylate group can interact with residual silanol groups on the silica-based stationary phase, causing tailing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to address this is to adjust the mobile phase pH to be at least 2 pH units below the pKa of 17(S)-HDHA. This ensures the analyte is in a single, non-ionized form, minimizing secondary interactions. The addition of a small percentage of a weak acid to the mobile phase is standard practice for the analysis of these types of compounds.
-
Use of Mobile Phase Additives: Incorporating additives like formic acid or acetic acid (typically 0.1%) into the mobile phase can help to suppress the ionization of the carboxylic acid group on 17(S)-HDHA and saturate the active silanol sites on the stationary phase.
-
Column Selection: If tailing persists, consider using a column with a different stationary phase chemistry. End-capped columns or those with a polar-embedded group can shield the residual silanol groups, reducing their interaction with acidic analytes.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample to see if the peak shape improves.
Q2: My 17(S)-HDHA peak is fronting. What are the likely causes and solutions?
A2: Peak fronting is less common than tailing for acidic analytes like 17(S)-HDHA but can occur under certain conditions.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the initial mobile phase.
-
-
Column Overload: While often associated with tailing, severe mass overload can also sometimes manifest as fronting.
-
Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.
-
-
Column Degradation: A void or collapse at the head of the column can lead to a distorted flow path and cause peak fronting.
-
Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Q3: I am observing broad or wide peaks for 17(S)-HDHA. How can I improve the peak sharpness?
A3: Broad peaks can be a sign of several issues related to the chromatographic system or method.
Troubleshooting Broad Peaks:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.
-
Solution: Optimize the flow rate for the column dimensions and particle size.
-
-
Column Contamination or Aging: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Try flushing the column with a strong solvent. If this does not improve the peak shape, the column may need to be replaced.
-
-
Temperature Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can cause peak broadening.
-
Solution: Ensure the mobile phase is pre-heated to the column temperature, if possible, or that the temperature difference is minimized.
-
Q4: My 17(S)-HDHA peak is split. What could be causing this?
A4: Peak splitting can be a complex issue arising from problems with the sample, the column, or the HPLC system.
Diagnosing and Resolving Split Peaks:
-
Is it a single analyte or co-elution? First, determine if the split peak is a single compound or two closely eluting isomers or impurities.
-
Experiment: Inject a lower concentration of the standard. If the two peaks resolve into distinct peaks with reduced height, it is likely co-elution. If the split remains proportional to the peak height, it is more likely a chromatographic problem.
-
-
Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to a split peak.
-
Solution: Prepare the sample in the initial mobile phase.
-
-
Partially Blocked Frit or Column Inlet: Debris from the sample or the system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Try back-flushing the column. If this doesn't work, the frit or the column may need to be replaced. Using an in-line filter can help prevent this.
-
-
Column Void: A void at the head of the column can create two different flow paths for the analyte, resulting in a split peak.
-
Solution: The column will likely need to be replaced.
-
Data Presentation
The following table summarizes the effect of mobile phase additives on the peak shape of a representative carboxylic acid-containing lipid mediator.
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for 17(S)-HDHA | Rationale |
| None (Neutral pH) | - | Poor (Significant Tailing) | Analyte is partially ionized, leading to secondary interactions with residual silanols. |
| Formic Acid | 0.1% (v/v) | Good (Symmetrical Peak) | Suppresses the ionization of the carboxylic acid, leading to a single, neutral species. Also protonates silanol groups, reducing their negative charge. |
| Acetic Acid | 0.1% (v/v) | Good (Symmetrical Peak) | Similar to formic acid, it suppresses analyte ionization and minimizes secondary interactions. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Excellent (Very Sharp Peak) | A strong ion-pairing agent that can improve peak shape for some compounds, but it can cause ion suppression in mass spectrometry. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Poor Peak Shape
This protocol provides a step-by-step approach to identify the root cause of poor peak shape for 17(S)-HDHA.
-
Initial Assessment:
-
Observe the chromatogram: Is the peak tailing, fronting, broad, or split?
-
Does the issue affect only the 17(S)-HDHA peak or all peaks in the chromatogram?
-
If all peaks are affected, the issue is likely systemic (e.g., column void, blocked frit, extra-column volume).
-
If only the 17(S)-HDHA peak is affected, the issue is likely related to the analyte's chemistry and its interaction with the stationary and mobile phases.
-
-
-
Investigate Analyte-Specific Issues (if only 17(S)-HDHA is affected):
-
Check Mobile Phase pH: Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid or acetic acid). If it does, prepare a fresh batch of mobile phase to rule out preparation errors.
-
Test for Sample Overload: Inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, the original sample was overloaded.
-
Evaluate Sample Solvent: Confirm that the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. If not, re-dissolve a dried aliquot of the sample in the initial mobile phase and re-inject.
-
-
Investigate Systemic Issues (if all peaks are affected):
-
Check for Leaks: Visually inspect all fittings for any signs of leaks.
-
Inspect Connections: Ensure that all tubing is properly seated in their fittings to eliminate any dead volume.
-
Bypass the Guard Column: If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column needs to be replaced.
-
Back-flush the Analytical Column: Disconnect the column and reconnect it in the reverse direction. Flush with mobile phase to a waste container for 20-30 column volumes. Re-install the column in the correct direction and test.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged or contaminated and should be replaced.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape of 17(S)-HDHA.
Chemical Interactions Leading to Peak Tailing
Caption: Interactions of 17(S)-HDHA with the stationary phase leading to peak tailing.
Preventing autooxidation of 17(S)-HDHA during sample workup.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17(S)-HDHA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent autooxidation of 17(S)-HDHA during sample workup, ensuring the integrity and accuracy of your experimental results.
Troubleshooting Guide: Preventing 17(S)-HDHA Autooxidation
This guide addresses common issues encountered during sample preparation that can lead to the degradation of 17(S)-HDHA.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of 17(S)-HDHA in your sample. | Autooxidation during sample processing: 17(S)-HDHA is a polyunsaturated fatty acid (PUFA) highly susceptible to oxidation by reactive oxygen species (ROS). | Incorporate antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) to your extraction solvent. It is also advisable to use solvents purged with an inert gas like argon or nitrogen. |
| Inappropriate sample handling: Exposure to air, light, and elevated temperatures can accelerate autooxidation. | Minimize exposure to pro-oxidative conditions: Work on ice whenever possible, protect samples from light by using amber vials, and process samples promptly after collection. Flash-freeze tissue samples in liquid nitrogen immediately after harvesting.[1] | |
| Repeated freeze-thaw cycles: This can lead to the formation of ice crystals that disrupt cellular structures and increase the exposure of 17(S)-HDHA to oxidative enzymes and ROS. | Aliquot samples: Upon collection, divide samples into single-use aliquots to avoid repeated freezing and thawing.[1] | |
| High variability in 17(S)-HDHA measurements between replicate samples. | Inconsistent antioxidant addition: Uneven distribution of antioxidants in the extraction solvent can lead to variable protection against autooxidation. | Ensure thorough mixing: Vortex the extraction solvent thoroughly after adding the antioxidant to ensure a homogenous solution before adding it to your sample. |
| Contamination from plasticware: Plasticizers and other contaminants from plastic tubes or pipette tips can interfere with analysis or promote oxidation. | Use glass- and solvent-resistant labware: Whenever possible, use glass vials, syringes, and pipettes for sample processing and storage. If plasticware is unavoidable, ensure it is made of solvent-resistant material like polypropylene. | |
| Presence of unexpected peaks or artifacts in your chromatogram. | Formation of oxidation byproducts: Autooxidation of 17(S)-HDHA can generate a variety of oxidized derivatives that may appear as extra peaks in your analytical run. | Optimize antioxidant strategy and sample handling: Review your antioxidant and sample handling procedures to minimize oxidation. Consider using a combination of antioxidants or a higher concentration. |
| Matrix effects: Components of the biological matrix can interfere with the ionization of 17(S)-HDHA in the mass spectrometer. | Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is autooxidation and why is 17(S)-HDHA so susceptible to it?
A: Autooxidation is a spontaneous, free-radical chain reaction that degrades polyunsaturated fatty acids (PUFAs) like 17(S)-HDHA. The multiple double bonds in the carbon chain of 17(S)-HDHA are particularly vulnerable to attack by reactive oxygen species (ROS), initiating a cascade of oxidative damage. This process can lead to the formation of various byproducts and a significant loss of the parent molecule, compromising the accuracy of your measurements.
Q2: Which antioxidant should I use to protect my 17(S)-HDHA samples, and at what concentration?
A: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation. A final concentration of 0.005% to 0.01% (w/v) in the extraction solvent is typically recommended. Other antioxidants such as triphenylphosphine (TPP) or a combination of antioxidants can also be used. The optimal choice and concentration may depend on the specific sample matrix and downstream analytical method.
Q3: Can I store my samples before processing? If so, what are the best conditions?
A: It is always best to process samples immediately after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C. For lipid extracts, storage in an organic solvent under an inert atmosphere (argon or nitrogen) at -80°C is recommended to prevent degradation.[1][2] Avoid long-term storage at -20°C, as enzymatic and oxidative degradation can still occur at this temperature.
Q4: What is the best method for extracting 17(S)-HDHA from biological samples?
A: A common and effective method is liquid-liquid extraction using a solvent system like methanol/chloroform or methyl tert-butyl ether (MTBE), followed by solid-phase extraction (SPE) for sample cleanup and concentration. It is crucial to include an antioxidant in the extraction solvent and to perform all steps at low temperatures and protected from light.
Q5: How can I be sure that the 17(S)-HDHA I am measuring is from my sample and not an artifact of the workup procedure?
A: To ensure the measured 17(S)-HDHA is endogenous, it is essential to use a deuterated internal standard, such as 17(S)-HDHA-d5. This standard is added to the sample at the beginning of the workup and will behave similarly to the endogenous analyte throughout the extraction and analysis process. Any degradation or loss of the analyte during sample preparation will also affect the internal standard, allowing for accurate quantification.
Quantitative Data on Antioxidant Efficacy
The following table summarizes the protective effect of Butylated Hydroxytoluene (BHT) on the stability of polyunsaturated fatty acids (PUFAs) in dried blood spots (DBS) stored at room temperature. While this data is not specific to 17(S)-HDHA, it provides a strong indication of the efficacy of BHT in preventing the degradation of structurally similar molecules.
| Antioxidant Concentration | Total PUFA Decrease (after 28 days) | Highly Unsaturated Fatty Acid (HUFA) Decrease (after 28 days) |
| No BHT | 49% | 62% |
| 2.5 mg/mL BHT | 15% | 34% |
| 5.0 mg/mL BHT | 6% | 13% |
| Data adapted from a study on the stability of PUFAs in dried blood spots.[3] |
Experimental Protocols
Protocol 1: Extraction of 17(S)-HDHA from Plasma
This protocol describes a general procedure for the extraction of 17(S)-HDHA from plasma samples, incorporating steps to minimize autooxidation.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of cold methanol containing 0.01% BHT.
-
-
Protein Precipitation:
-
Vortex the sample for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new glass tube.
-
Add 700 µL of acidified water (pH 3.5).
-
Add 1 mL of ethyl acetate, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new glass tube.
-
Repeat the ethyl acetate extraction and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol can be used following liquid-liquid extraction to further purify and concentrate the 17(S)-HDHA-containing fraction.
-
Column Conditioning:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the reconstituted extract from Protocol 1 onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the 17(S)-HDHA with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: The free-radical chain reaction of 17(S)-HDHA autooxidation.
Caption: Recommended workflow for 17(S)-HDHA sample preparation.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the isotopic purity of 17(S)-HDHA-d5.
Welcome to the technical support center for assessing the isotopic purity of 17(S)-HDHA-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a deuterium-labeled version of 17(S)-hydroxydocosahexaenoic acid.[1][2] It is primarily used as an internal standard for the quantification of its unlabeled counterpart, 17(S)-HDHA, in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] The five deuterium atoms give it a distinct mass, allowing it to be differentiated from the endogenous analyte.
Q2: What are the key purity requirements for a deuterated standard like this compound?
For a deuterated internal standard to provide accurate and reproducible results, it must meet high purity standards. The two most critical aspects are isotopic enrichment and chemical purity.[5] High isotopic enrichment (typically ≥98%) ensures that the standard is predominantly the deuterated form, while high chemical purity (>99%) guarantees the absence of other interfering compounds.
Q3: What can cause a chromatographic shift between this compound and the unlabeled 17(S)-HDHA?
It is a common phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This is known as the "isotope effect," which arises because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity. If this shift is significant, it can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.
Q4: Why might the deuterium label on my this compound be unstable?
Deuterium label instability, or isotopic exchange, occurs when deuterium atoms are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvent. This is more likely to happen if the deuterium atoms are located on chemically labile positions, like heteroatoms (e.g., -OH, -NH) or carbon atoms adjacent to carbonyl groups. High temperatures in the mass spectrometer's ion source can also promote this exchange.
Q5: What are the consequences of using a this compound standard with low isotopic purity?
Low isotopic purity means that the standard contains a significant amount of unlabeled (d0) or partially deuterated analyte. This can lead to an overestimation of the analyte's concentration in your samples, as the impurity contributes to the signal of the target analyte. It is crucial to verify the purity of the standard to avoid artificially high results.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Inaccurate quantification is a frequent problem that can often be traced back to the internal standard. Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Suspected Low Isotopic Purity
If you suspect the isotopic purity of your this compound standard is compromised, the following diagram illustrates the logical impact and necessary actions.
Caption: Impact of low isotopic purity on quantitative accuracy.
Data Presentation
Table 1: Key Purity & System Suitability Parameters
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment | ≥98% | Minimizes contribution of the d0 isotopologue to the analyte signal. |
| Chemical Purity | >99% | Ensures that the standard is free from other chemical impurities that could interfere with the analysis. |
| Analyte in IS | Response < 20% of LLOQ | Confirms that the amount of unlabeled analyte in the internal standard solution is negligible. |
| Chromatographic Shift | Co-elution is ideal | Ensures analyte and IS experience the same matrix effects. |
Table 2: Example LC-MS/MS Parameters for this compound
This table provides a starting point for method development. Actual parameters will require optimization for your specific instrumentation and chromatographic conditions.
| Parameter | Value | Notes |
| Ionization Mode | Negative Electrospray (ESI-) | Common for acidic molecules like fatty acids. |
| Precursor Ion (m/z) | 349.5 | [M-H]⁻ for this compound. |
| Product Ions (m/z) | 332.1 / 228.3 / 234.2 | These transitions correspond to neutral losses and specific fragments. Optimization is required. |
| Unlabeled Analyte (m/z) | 343.2 | [M-H]⁻ for 17(S)-HDHA. |
| Mobile Phase A | Water with 0.1% Acetic Acid | Provides protons for ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Acetic Acid | Organic phase for elution in reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a direct infusion method to quickly assess isotopic purity.
-
Sample Preparation:
-
Prepare a solution of the this compound standard in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 µg/mL.
-
-
Instrumentation Setup:
-
Set up a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) for direct infusion analysis.
-
Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.
-
Set the ionization source to negative ESI mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a constant flow rate.
-
Acquire a high-resolution, full-scan mass spectrum over a relevant m/z range (e.g., m/z 340-355).
-
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled 17(S)-HDHA (d0, m/z 343.23) and the fully deuterated this compound (d5, m/z 348.26).
-
Measure the relative intensities (peak areas) of the d0 through d5 isotopic peaks.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Intensity(d5) / (Intensity(d0) + ... + Intensity(d5))] x 100
-
-
Caption: Experimental workflow for assessing isotopic purity via HRMS.
Protocol 2: Matrix Effect Evaluation
This protocol helps determine if components in the biological matrix (e.g., plasma, tissue homogenate) are suppressing or enhancing the ionization of the analyte and internal standard differently.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (17(S)-HDHA) and the internal standard (this compound) into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
Record the peak areas for both the analyte and the internal standard in each sample.
-
-
Calculation:
-
Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Calculate ME for both the analyte and the internal standard. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Differential Matrix Effects: Compare the ME value of the analyte to the ME value of the internal standard. If they differ significantly, it indicates a differential matrix effect, which can lead to inaccurate quantification.
-
References
Technical Support Center: Quantification of 17(S)-HDHA in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 17(S)-HDHA?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as 17(S)-HDHA, by co-eluting endogenous components from the sample matrix.[1][2][3] In biological samples, phospholipids are a primary cause of matrix effects in LC-MS/MS analysis.[4] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of experimental results.
Q2: What is 17(S)-HDHA and why is its accurate quantification important?
A2: 17(S)-HDHA is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). SPMs are crucial in the active resolution of inflammation. Accurate quantification of 17(S)-HDHA is essential for understanding its physiological roles in health and disease, and for the development of new therapeutic strategies targeting inflammatory processes.
Q3: What are the most common sources of matrix effects in plasma and serum samples?
A3: The most significant source of matrix effects in plasma and serum is phospholipids from cell membranes. These molecules often co-extract with lipid mediators like 17(S)-HDHA and can co-elute during chromatography, leading to ion suppression in the mass spectrometer. Other endogenous components like salts and proteins can also contribute to matrix effects if not adequately removed during sample preparation.
Q4: How can I minimize matrix effects during sample preparation?
A4: Several strategies can be employed to minimize matrix effects:
-
Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up biological samples. Specific SPE cartridges, such as those using zirconia-coated silica (HybridSPE-Phospholipid), are designed for targeted removal of phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE methods, like the Folch or Bligh and Dyer procedures, partition lipids into an organic phase, separating them from more polar matrix components.
-
Protein Precipitation (PPT): While a simple method to remove proteins, PPT alone is often insufficient as it does not effectively remove phospholipids.
Q5: What is the role of a stable isotope-labeled internal standard in quantifying 17(S)-HDHA?
A5: A stable isotope-labeled internal standard (e.g., 17(S)-HDHA-d4) is crucial for accurate quantification. This standard is chemically identical to the analyte but has a different mass. By adding a known amount of the internal standard to the sample before extraction, it can compensate for analyte loss during sample preparation and for matrix-induced ionization variability, significantly improving the accuracy and precision of the measurement. This technique is known as stable isotope dilution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Splitting) | Column contamination or partial blockage of the column frit. | 1. Install an in-line filter before the analytical column.2. Implement a more rigorous sample clean-up procedure (e.g., SPE).3. Flush the column according to the manufacturer's instructions. |
| Injection solvent is stronger than the mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. | |
| High Signal Variability/Poor Reproducibility | Inconsistent matrix effects between samples. | 1. Improve sample preparation to remove more interfering components.2. Use a stable isotope-labeled internal standard for every sample to normalize the signal.3. Optimize chromatographic separation to resolve 17(S)-HDHA from interfering peaks. |
| Low Signal Intensity/Ion Suppression | Co-elution of phospholipids or other matrix components. | 1. Utilize phospholipid removal SPE plates or cartridges.2. Optimize the LC gradient to enhance separation between the analyte and interfering compounds.3. Consider a different ionization source or optimize source parameters. |
| Inaccurate Quantification | Matrix effects leading to ion suppression or enhancement. | 1. Perform a matrix effect study by comparing the analyte response in neat solvent versus a post-extraction spiked matrix sample.2. Implement the use of a stable isotope-labeled internal standard.3. Prepare calibration standards in a surrogate matrix that mimics the biological sample matrix. |
Quantitative Data Summary
Table 1: Method Validation Parameters for SPM Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity (r²) | > 0.98 | Surrogate Matrix | |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 8.5 pg | Surrogate Matrix | |
| Inter- and Intraday Precision (RSD) | 5% - 12% | Solvent | |
| Accuracy | 87% - 95% | Solvent | |
| Internal Standard Recovery | 60% - 118% | Plasma and Serum | |
| LLOQ | 0.18 - 2.7 pg on column | Plasma and Serum |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 17(S)-HDHA from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., 17(S)-HDHA-d4) at a known concentration.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Procedure (C18 Cartridge):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the 17(S)-HDHA and other lipids with 1 mL of methanol or ethyl acetate.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 17(S)-HDHA
This is an example of a typical LC-MS/MS method.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A typical gradient might be: 21% B to 51% B over 10 minutes, then to 98% B.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 17(S)-HDHA and its stable isotope-labeled internal standard. For 17(S)-HDHA, the precursor ion is typically m/z 343 (M-H).
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizations
Caption: Biosynthetic pathway of 17(S)-HDHA from DHA.
Caption: Workflow for 17(S)-HDHA quantification.
Caption: Troubleshooting matrix effects in quantification.
References
Technical Support Center: Optimizing 17(S)-HDHA Recovery from Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of 17(S)-Hydroxydocosahexaenoic acid (17(S)-HDHA) from solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of 17(S)-HDHA.
Q1: Why is my 17(S)-HDHA recovery consistently low?
Low recovery of 17(S)-HDHA can stem from several factors throughout the SPE workflow. The primary reasons often involve incorrect sample pH, inappropriate solvent choice, or issues with the sorbent itself.[1][2] To systematically troubleshoot, it is recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[3]
Common Causes and Solutions for Low Recovery:
| Potential Cause | Recommended Solution |
| Analyte Loss During Sample Loading | The sample's solvent may be too strong, preventing 17(S)-HDHA from binding to the sorbent. Consider diluting the sample with a weaker solvent. Also, ensure the sample is acidified to a pH of approximately 3.5 to protonate the carboxylic acid group, which enhances its retention on reversed-phase sorbents like C18.[4] If the flow rate is too high during loading, the analyte may not have sufficient time to interact with the sorbent; try decreasing the loading flow rate.[1] |
| Analyte Loss During Wash Step | The wash solvent may be too strong and prematurely eluting the 17(S)-HDHA. Use a weaker wash solvent. For C18 cartridges, a wash with a low percentage of organic solvent in acidified water is common. A hexane wash can also be used to remove non-polar interferences without eluting the analyte. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the 17(S)-HDHA from the sorbent. Switch to a stronger, more polar solvent. Common elution solvents for 17(S)-HDHA include methyl formate and ethyl acetate. Using an insufficient volume of elution solvent can also lead to incomplete recovery; try increasing the elution volume or performing a second elution. |
| Improper Sorbent Conditioning | Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. Always pre-condition the sorbent (e.g., with methanol) and then equilibrate it with a solvent similar in composition to your sample matrix (e.g., acidified water) before loading the sample. |
| Analyte Degradation | 17(S)-HDHA is a lipid mediator that can be sensitive to excessive heat and harsh chemical conditions. Ensure that evaporation steps are conducted under a gentle stream of nitrogen and at a controlled temperature to prevent degradation. |
Q2: I'm observing high variability and poor reproducibility in my results. What could be the cause?
Poor reproducibility is often linked to inconsistencies in the SPE method execution.
Factors Affecting Reproducibility:
| Potential Cause | Recommended Solution |
| Inconsistent Cartridge Packing | Variability between SPE cartridges, such as channeling or voiding in the sorbent bed, can lead to inconsistent results. If this is suspected, consider using high-quality, uniformly packed cartridges or exploring newer fritless SPE technologies that offer more consistent flow and reduced variability. |
| Variable Flow Rates | Manual processing of SPE cartridges can introduce variability in flow rates between samples. Automated SPE systems can provide more consistent flow rates for loading, washing, and elution steps. If performing manually, use a vacuum manifold with a gauge to apply consistent pressure. |
| Incomplete Drying of Sorbent | If a drying step is included after the aqueous wash, ensure it is performed consistently for all samples. Over-drying can sometimes lead to analyte loss for certain compounds, while insufficient drying can result in a less effective elution if the elution solvent is not miscible with water. |
| Sample Preparation Inconsistencies | Ensure uniform pH adjustment and solvent composition for all samples before loading. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting 17(S)-HDHA using a C18 SPE cartridge?
For reversed-phase SPE of acidic compounds like 17(S)-HDHA, the sample should be acidified to a pH approximately 2 units below the pKa of the analyte. The pKa of the carboxylic acid group in 17(S)-HDHA is around 4-5. Therefore, acidifying the sample to a pH of approximately 3.5 is recommended to ensure the analyte is in its neutral, protonated form, which increases its retention on the non-polar C18 sorbent.
Q2: Which solvents are recommended for the elution of 17(S)-HDHA from a C18 cartridge?
Solvents like methyl formate and ethyl acetate are effective for eluting 17(S)-HDHA and other lipid mediators from C18 cartridges. Methanol can also be used, sometimes mixed with a modifier to increase elution strength. The choice of solvent depends on the desired selectivity and compatibility with downstream analytical techniques like LC-MS/MS.
Q3: How can I minimize matrix effects from complex biological samples like plasma or serum?
Matrix effects can cause ion suppression or enhancement in mass spectrometry analysis, leading to inaccurate quantification. To minimize these effects:
-
Optimize the Wash Step: Incorporate a wash step with a solvent that can remove interfering compounds without eluting the 17(S)-HDHA. A wash with hexane, for example, can remove neutral lipids.
-
Use a Selective Sorbent: While C18 is common, other sorbents with different selectivities could potentially provide a cleaner extract.
-
Fractionate the Elution: If co-eluting interferences are an issue, try using a stepwise elution with solvents of increasing strength to separate the 17(S)-HDHA from the interfering compounds.
Q4: Is a drying step necessary before elution?
A drying step, typically performed by passing nitrogen gas through the cartridge, is often included after the final aqueous wash and before adding the organic elution solvent. This helps to remove residual water from the sorbent bed, which can improve the elution efficiency of the analyte in the organic solvent. However, excessive drying should be avoided as it can lead to the loss of volatile compounds.
Experimental Protocols
Below is a generalized protocol for the solid-phase extraction of 17(S)-HDHA from a biological fluid sample (e.g., plasma) using a C18 cartridge. This protocol should be optimized for your specific application.
Materials:
-
SPE Cartridge: C18, 100 mg, 3 mL (or other size as appropriate for sample volume)
-
Sample: e.g., 1 mL of plasma
-
Internal Standard
-
Methanol
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Hexane
-
Methyl Formate or Ethyl Acetate
-
Nitrogen gas for evaporation
Protocol:
-
Sample Preparation:
-
Thaw the sample on ice.
-
Add an appropriate internal standard.
-
Acidify the sample to pH 3.5 with a dilute acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 3 mL of acidified water (pH 3.5) through it. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water (pH 3.5) to remove polar interferences.
-
Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
-
Drying (Optional but Recommended):
-
Dry the sorbent bed by passing a gentle stream of nitrogen through the cartridge for 5-10 minutes.
-
-
Elution:
-
Elute the 17(S)-HDHA by passing 3 mL of methyl formate through the cartridge into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of an appropriate solvent (e.g., 50:50 methanol:water) for analysis.
-
Visualizations
The following diagrams illustrate the key processes involved in the solid-phase extraction of 17(S)-HDHA.
Caption: General workflow for 17(S)-HDHA solid-phase extraction.
Caption: Analyte-sorbent interactions during SPE of 17(S)-HDHA.
References
Addressing ion suppression in the ESI-MS analysis of 17(S)-HDHA.
Welcome to the technical support center for the ESI-MS analysis of 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(S)-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common analytical challenges, with a specific focus on addressing ion suppression.
Troubleshooting Guide
This guide is in a question-and-answer format to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: I am observing a significantly lower signal for my 17(S)-HDHA standard in a plasma extract compared to the same standard in a pure solvent. What is causing this, and how can I fix it?
Answer: This phenomenon is likely due to ion suppression , a common matrix effect in ESI-MS analysis of biological samples.[1][2] Co-eluting endogenous components from the plasma matrix, such as phospholipids, salts, and other metabolites, compete with 17(S)-HDHA for ionization in the ESI source, leading to a reduced signal intensity.[1][3]
Here are the potential causes and solutions:
-
Inadequate Sample Preparation: Simple protein precipitation is often insufficient for removing all interfering matrix components.[4]
-
Solution: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, particularly with a C18 stationary phase, is highly effective at removing phospholipids and other interferences, providing a cleaner extract.
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with 17(S)-HDHA, ion suppression will occur.
-
Solution: Optimize your LC method. Adjusting the mobile phase gradient, changing the stationary phase (e.g., from a standard C18 to one with different selectivity), or modifying the flow rate can help separate 17(S)-HDHA from the interfering compounds.
-
-
High Analyte Concentration: At high concentrations (>10⁻⁵ M), the ESI response can become non-linear and lead to saturation effects, which can be exacerbated by matrix components.
-
Solution: If your analyte concentration is high, consider diluting your sample. This will reduce the concentration of both 17(S)-HDHA and the interfering matrix components. However, this is only feasible if the diluted concentration remains above the limit of quantification (LOQ).
-
Question: My results for 17(S)-HDHA quantification are not reproducible between different plasma samples. What is the likely cause?
Answer: Inconsistent results across different biological samples often point to variable matrix effects. The composition and concentration of interfering substances can differ from one sample to another, leading to varying degrees of ion suppression.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS, such as 17(S)-HDHA-d4, is the gold standard for correcting for matrix effects and improving reproducibility. The SIL-IS has nearly identical physicochemical properties to 17(S)-HDHA and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio.
-
Solution: Employ Matrix-Matched Calibrators. Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples (e.g., blank plasma). This helps to compensate for consistent matrix effects across your sample set.
Question: I am having difficulty achieving the required sensitivity for 17(S)-HDHA in my assay. How can I improve my limit of quantification (LOQ)?
Answer: Achieving a low LOQ is critical, especially when measuring endogenous levels of lipid mediators.
-
Optimize Sample Preparation for Maximum Recovery and Cleanliness: As mentioned, a robust SPE protocol is crucial. While LLE can sometimes offer high recovery, SPE generally provides a cleaner extract, which is often more critical for achieving low detection limits.
-
Optimize MS/MS Parameters: Ensure you are using the most intense and specific precursor-to-product ion transition for 17(S)-HDHA. For many docosanoids, analysis is performed in negative ion mode (ESI-). The precursor ion would be [M-H]⁻, which for 17(S)-HDHA is m/z 343.2. Characteristic product ions should be determined by infusing a pure standard.
-
Enhance Chromatographic Peak Shape: A sharp, narrow chromatographic peak will have a higher signal intensity than a broad peak. Ensure your mobile phase is compatible with your analyte and column, and that your LC system is well-maintained.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ion suppression in the ESI-MS analysis of 17(S)-HDHA?
A1: Ion suppression in ESI-MS occurs when co-eluting molecules from the sample matrix interfere with the ionization of the analyte of interest, in this case, 17(S)-HDHA. This interference can happen through several mechanisms in the ESI droplet, including competition for the available charge, changes in the droplet's surface tension and viscosity which affects solvent evaporation, and co-precipitation of the analyte with non-volatile matrix components. For lipid mediators like 17(S)-HDHA, phospholipids are a major cause of ion suppression in biological matrices.
Q2: How can I quantitatively assess the matrix effect for my 17(S)-HDHA assay?
A2: The matrix effect can be quantified using the post-extraction spike method. This involves comparing the peak area of 17(S)-HDHA in a solution prepared in a pure solvent to the peak area of 17(S)-HDHA spiked into a blank matrix extract (that has already gone through the sample preparation process) at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q3: Are there specific sample preparation methods recommended for lipid mediators like 17(S)-HDHA?
A3: Yes, Solid-Phase Extraction (SPE) is a widely recommended and effective method for extracting lipid mediators from biological samples. A reversed-phase sorbent, such as C18, is commonly used. The general principle involves loading the sample onto the SPE cartridge, washing away polar interferences with a weak solvent, and then eluting the more nonpolar lipid mediators with a stronger organic solvent. This process significantly reduces matrix components like phospholipids, leading to a cleaner sample and reduced ion suppression.
Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for 17(S)-HDHA?
A4: The choice between SPE and LLE depends on the specific requirements of your assay.
-
SPE generally provides a cleaner extract by more effectively removing interfering substances like phospholipids. This often leads to reduced matrix effects and can be more easily automated for high-throughput analysis.
-
LLE can sometimes offer higher analyte recovery for certain compounds and can be more cost-effective for a smaller number of samples. However, it may be less effective at removing all matrix interferences and can be more labor-intensive.
For achieving the lowest detection limits and highest data quality in complex matrices, SPE is often the preferred method.
Quantitative Data on Sample Preparation Methods
| Analyte Class | Sample Preparation Method | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Oxylipins | SPE (C18) | 85 - 110 | 90 - 110 (close to no effect) | |
| Oxylipins | SPE (Polymeric) | ~90 | 85 - 115 (minimal effect) | |
| Oxylipins | LLE (Ethyl Acetate) | Generally lower than SPE | Significant ion suppression observed | |
| Steroids | SPE (Oasis PRiME HLB) | 72 - 73 | -10 to -20 (low suppression) |
Note: Matrix effect is presented here as the signal in the matrix relative to the signal in a neat solution. A value of 100% indicates no matrix effect.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for 17(S)-HDHA from Plasma
This protocol is a general guideline for the extraction of 17(S)-HDHA and other lipid mediators from plasma using a C18 SPE cartridge. Optimization may be required for your specific application and instrumentation.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Plasma samples
-
Internal Standard Solution (e.g., 17(S)-HDHA-d4 in ethanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the internal standard solution.
-
Add 1 mL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the 17(S)-HDHA and other lipid mediators with 1 mL of acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Visualizations
Experimental Workflow for 17(S)-HDHA Analysis
Caption: Workflow for the analysis of 17(S)-HDHA from plasma.
Mechanism of Ion Suppression in ESI Source```dot
Caption: Enzymatic conversion of 17(S)-HDHA to D-series resolvins.
References
- 1. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
Selection of appropriate solvents for 17(S)-HDHA-d5.
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for the handling and use of 17(S)-HDHA-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for reconstituting this compound?
A1: this compound is soluble in several organic solvents and has limited solubility in aqueous buffers. For most applications, it is recommended to prepare a stock solution in an organic solvent and then dilute it with the aqueous buffer or medium for the experiment. The solubility profile is detailed in the table below.
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the stability and integrity of this polyunsaturated fatty acid.
-
Organic Solutions: Store solutions of this compound at -20°C ± 4°C.[1][2] It is best to store it under an inert atmosphere like argon or nitrogen in a glass vial with a Teflon-lined cap.[1][2]
-
Powder Form: As an unsaturated lipid, this compound is not stable as a powder because it is highly hygroscopic and susceptible to oxidation.[1] It should be promptly dissolved in a suitable organic solvent upon receipt.
Q3: What is the primary application of this compound?
A3: this compound is a deuterium-labeled version of 17(S)-HDHA. Its primary use is as an internal standard for the accurate quantification of endogenous 17(S)-HDHA in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Q4: What is the biological significance of 17(S)-HDHA?
A4: 17(S)-HDHA is a bioactive lipid mediator formed from docosahexaenoic acid (DHA) by the enzyme 15-lipoxygenase (15-LO). It is a precursor in the biosynthesis of 17(S)-series resolvins, which are specialized pro-resolving mediators (SPMs) with potent anti-inflammatory and pro-resolving activities.
Data Presentation
Solvent Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Notes |
| DMF | Miscible | Suitable for preparing high-concentration stock solutions. |
| DMSO | Miscible | Suitable for preparing high-concentration stock solutions. |
| Ethanol | Miscible | A common choice for stock solutions. |
| PBS (pH 7.2) | ~0.8 mg/mL | Limited solubility. Prepare by diluting an organic stock. |
Visualizations
Experimental Workflow
Caption: General workflow for using this compound as an internal standard.
Biosynthetic Pathway
Caption: Biosynthesis of 17(S)-HDHA and its role in inflammation.
Troubleshooting Guide
Problem 1: My this compound, supplied as a powder or film, will not dissolve.
-
Potential Cause 1: Inappropriate Solvent. You may be using a solvent in which the compound has low solubility, such as a purely aqueous solution without a co-solvent.
-
Solution 1: Ensure you are using a recommended organic solvent like ethanol, DMF, or DMSO. For aqueous buffers, first create a concentrated stock in an organic solvent and then dilute it. The final concentration of the organic solvent should be kept low to avoid affecting the experiment.
-
Potential Cause 2: Insufficient Dissolution Time/Energy. The compound may require more energy to fully dissolve, especially if it was stored at a low temperature.
-
Solution 2: After adding the solvent, vortex the vial thoroughly. Gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can also aid dissolution. Always visually inspect to ensure the solution is clear with no particulate matter.
Problem 2: I am observing degradation or unexpected peaks in my analysis.
-
Potential Cause 1: Oxidation. As a polyunsaturated fatty acid, this compound is prone to oxidation, which can occur during storage or handling.
-
Solution 1: Minimize exposure to air and light. If purchased as a powder, dissolve it in an organic solvent immediately upon receipt. Store stock solutions under an inert gas (argon or nitrogen) at -20°C. Avoid multiple freeze-thaw cycles, which can be achieved by preparing single-use aliquots.
-
Potential Cause 2: Contamination from Labware. Plasticizers and other contaminants can leach from plastic containers or pipette tips when using organic solvents.
-
Solution 2: Always use glass containers with Teflon-lined caps for storing and handling organic solutions of lipids. Use glass or stainless steel pipettes or syringes for transferring solutions.
Caption: A logical guide to troubleshooting common experimental issues.
Experimental Protocols
Protocol: Preparation of a 1 mg/mL Stock Solution in Ethanol
This protocol describes how to prepare a stock solution from this compound supplied as a pre-weighed solid or film in a vial.
Materials:
-
Vial of this compound
-
Anhydrous Ethanol (≥99.5%)
-
Glass syringe or pipette
-
Vortex mixer
-
Clean glass vial with a Teflon-lined cap for storage
Procedure:
-
Equilibrate: Remove the sealed vial of this compound from the freezer and allow it to warm completely to room temperature before opening. This prevents condensation of moisture onto the cold compound, which can cause degradation.
-
Add Solvent: Once at room temperature, open the vial. Using a glass syringe or pipette, add the calculated volume of ethanol to the vial to achieve the desired concentration (e.g., for 1 mg of compound, add 1 mL of ethanol for a 1 mg/mL solution).
-
Dissolve: Tightly cap the vial and vortex thoroughly until the lipid is completely dissolved. A clear solution with no visible particulate matter should be observed. If needed, gentle sonication can be applied.
-
Transfer and Store: If the original shipping vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the headspace with an inert gas like argon or nitrogen before sealing.
-
Storage: Store the stock solution at -20°C. For frequent use, it is advisable to create smaller, single-use aliquots to minimize freeze-thaw cycles.
References
Validation & Comparative
Comparison Guide: Validation of an Analytical Method for 17(S)-HDHA Quantification
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA), a critical bioactive lipid mediator. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this analyte in biological matrices. The guide details the experimental protocols, compares the method's performance against standard validation parameters, and contextualizes 17(S)-HDHA within its primary signaling pathway.
17(S)-HDHA Signaling Pathway
17(S)-HDHA is a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), including D-series resolvins and protectins, which are derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] These molecules play a pivotal role in the active resolution of inflammation.[3] The pathway begins with the enzymatic conversion of DHA by 15-lipoxygenase (15-LOX).[4]
Experimental Protocols
The accurate quantification of 17(S)-HDHA from complex biological samples (e.g., plasma, tissue homogenates) necessitates a robust analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity.[5]
Experimental Workflow for Method Validation
The overall workflow involves sample extraction, chromatographic separation, mass spectrometric detection, and data analysis, with validation checks at each critical stage.
Detailed Methodologies
1. Sample Preparation: Solid Phase Extraction (SPE) The objective of sample preparation is to extract 17(S)-HDHA from the biological matrix, remove interferences, and concentrate the analyte.
-
Internal Standard Addition: Add a deuterated internal standard (e.g., 17(S)-HDHA-d8) to the sample to account for analyte loss during preparation and for matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile), vortex, and centrifuge.
-
SPE Column Conditioning: Condition a polymeric reversed-phase SPE column (e.g., Oasis HLB) with methanol followed by water.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE column.
-
Washing: Wash the column with a low-percentage organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute 17(S)-HDHA and the internal standard with an organic solvent like methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is typically used for separation.
-
Mobile Phase: A binary gradient is employed.
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion and its characteristic product ion.
-
MRM Transition for 17(S)-HDHA: The precursor ion [M-H]⁻ is m/z 343, which fragments to specific product ions upon collision-induced dissociation.
-
Data Presentation and Method Comparison
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key performance parameters are assessed against predefined acceptance criteria, often based on regulatory guidelines from bodies like the ICH.
Comparison of Validation Parameters
The following table summarizes the essential validation parameters for the quantification of 17(S)-HDHA by LC-MS/MS, their acceptance criteria, and a comparison with alternative methods.
| Parameter | LC-MS/MS Method | Typical Acceptance Criteria | Alternative Methods Comparison |
| Specificity/Selectivity | High. Confirmed by unique MRM transitions and chromatographic retention time. | No significant interfering peaks at the retention time of the analyte. | GC-MS: High specificity, but requires derivatization. ELISA: Prone to cross-reactivity with structurally similar molecules, leading to lower specificity. |
| Linearity & Range | A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against concentration. | Correlation coefficient (R²) ≥ 0.99. | LC-MS/MS: Offers a wide dynamic range. ELISA: Typically has a narrower sigmoidal dynamic range. |
| Accuracy (% Recovery) | Assessed by spiking known concentrations of 17(S)-HDHA into blank matrix at low, medium, and high levels. | 85-115% for biological samples. | LC-MS/MS: Generally provides high accuracy due to the use of internal standards. ELISA: Can be affected by matrix interferences, potentially impacting accuracy. |
| Precision (%RSD) | Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. | LC-MS/MS: Highly precise. ELISA: Can have higher variability (RSDs of 15-25% are common). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of ~3). | Determined experimentally. | LC-MS/MS: Very low LODs, often in the low picogram (pg) range. ELISA: Sensitivity varies widely by kit but is often in the pg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ~10). | LOQs for 17(S)-HDHA can range from 0.25 to 50 pg on-column. | LC-MS/MS: Offers superior sensitivity, making it ideal for low-abundance analytes like 17(S)-HDHA. |
Objective Comparison Summary
-
LC-MS/MS stands as the superior method for the quantification of 17(S)-HDHA in complex biological matrices. Its primary advantages are exceptional specificity, high sensitivity (low pg LOQ), and the ability to multiplex, or simultaneously analyze multiple lipid mediators in a single run. The use of stable isotope-labeled internal standards effectively corrects for matrix effects and variations in sample recovery, ensuring high accuracy and precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , while also a mass spectrometry-based technique, is less favored for oxylipins like 17(S)-HDHA because it typically requires a chemical derivatization step to make the analytes volatile. This additional step complicates sample preparation and can be a source of variability.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for some lipid mediators. While they can be high-throughput, they often suffer from a lack of specificity due to antibody cross-reactivity with other structurally related lipids. Furthermore, LC-MS/MS can be more cost-effective and sensitive when analyzing a panel of analytes compared to using multiple individual ELISA kits.
References
- 1. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Inter-Laboratory Cross-Validation of 17(S)-HDHA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for the cross-validation of 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) measurements across different laboratories. Given the critical role of 17(S)-HDHA as a precursor to specialized pro-resolving mediators (SPMs) like resolvins of the D-series, ensuring the accuracy and comparability of its quantification is paramount for advancing research and development in inflammation and resolution pharmacology.[1] This document outlines a comprehensive experimental protocol, proposes key performance parameters for comparison, and presents a hypothetical data set to serve as a benchmark for such validation studies.
Proposed Experimental Protocol for 17(S)-HDHA Quantification
A standardized methodology is crucial for minimizing inter-laboratory variability. The following protocol, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for oxylipins, is recommended for this cross-validation study.[2][3][4]
1.1. Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To each biological sample (e.g., 500 µL of plasma or cell culture supernatant), add an internal standard, such as 17(S)-HDHA-d4, to account for analyte loss during sample processing.
-
Protein Precipitation and Lysis: Add 1 mL of cold methanol to precipitate proteins and release lipids. Vortex thoroughly and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge the samples at 2,500 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis-HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Acidify the supernatant from the previous step to a pH of approximately 3.0 with 0.1% formic acid.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the lipids with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 50 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 30% to 95% mobile phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17(S)-HDHA: Precursor ion (m/z) 343.2 -> Product ion (m/z) 299.2.[5]
-
17(S)-HDHA-d4 (Internal Standard): Precursor ion (m/z) 347.2 -> Product ion (m/z) 303.2.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity for each analyte.
-
Data Presentation and Performance Comparison
The following tables summarize the key analytical performance parameters that should be assessed in a cross-validation study, along with hypothetical data for three participating laboratories.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 120 | Consistent range across labs |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 | r² > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.04 | 0.02 | Comparable sensitivity |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 | 0.08 | Comparable sensitivity |
Table 2: Comparison of Precision and Accuracy
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Intra-Assay Precision (%CV) | < 5% | < 6% | < 4% | < 15% |
| Inter-Assay Precision (%CV) | < 8% | < 9% | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 97 - 103% | 85 - 115% |
Mandatory Visualizations
3.1. Biosynthetic Pathway of 17(S)-HDHA
3.2. Experimental Workflow for Cross-Validation
References
- 1. 17S-Hdha | C22H32O3 | CID 11046191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 17(S)-HDHA-d5 and Other Internal Standards for Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of lipidomics, the accuracy of quantitative analysis hinges on the use of appropriate internal standards. These molecules, added to samples at a known concentration, are crucial for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] This guide provides a detailed comparison of 17(S)-HDHA-d5, a deuterated internal standard for the specialized pro-resolving mediator (SPM) 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid, with other common types of internal standards used in lipid analysis.
Understanding 17(S)-HDHA and its Significance
17(S)-HDHA is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoaenoic acid (DHA) through the action of the 15-lipoxygenase (15-LOX) enzyme. It serves as a precursor to the D-series resolvins and protectins, molecules that play a pivotal role in the resolution of inflammation. Given its low endogenous concentrations and potent biological activity, accurate quantification of 17(S)-HDHA is critical for understanding its role in health and disease.
Types of Internal Standards for Lipid Analysis
The selection of an internal standard is a critical step in developing a robust quantitative lipidomics workflow. The most common types of internal standards include:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes.
-
Deuterated Standards (e.g., this compound): These standards have one or more hydrogen atoms replaced by deuterium (²H). They are often more readily available and less expensive than other SIL standards.
-
¹³C-Labeled Standards: These standards incorporate the heavy isotope of carbon (¹³C). They are generally considered to have superior performance characteristics compared to deuterated standards.
-
-
Odd-Chain and Structural Analogs: These are molecules that are chemically similar to the analyte but are not naturally found in the biological system being studied. They are a viable option when a SIL version of the analyte is not available.
Quantitative Performance Comparison
Table 1: General Performance Comparison of Internal Standard Types
| Feature | This compound (Deuterated) | ¹³C-Labeled 17(S)-HDHA (Hypothetical) | Odd-Chain/Structural Analog |
| Chemical & Physical Properties | Nearly identical to the analyte, but slight differences in polarity and hydrophobicity can occur. | Virtually identical to the analyte. | Different from the analyte, which can lead to variations in extraction efficiency and ionization. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the native analyte.[2] | Co-elutes perfectly with the native analyte.[2] | Retention time will differ from the analyte. |
| Isotopic Stability | Generally stable, but there is a potential for H/D back-exchange under certain conditions.[2] | Highly stable with no risk of isotopic exchange.[2] | Not applicable. |
| Matrix Effects | Can effectively compensate for matrix effects if co-elution is close. However, chromatographic shifts can lead to incomplete correction. | Provides the most accurate correction for matrix effects due to identical behavior to the analyte. | May not accurately reflect the matrix effects experienced by the analyte. |
| Availability & Cost | Generally more available and cost-effective. | Often more expensive and may not be commercially available for all analytes. | Availability varies, but can be a cost-effective option. |
| Accuracy & Precision | Can provide good accuracy and precision, but potential for systematic error exists due to isotopic effects. | Offers the highest level of accuracy and precision. | Accuracy and precision can be compromised due to differences in chemical properties. |
Table 2: Validation Parameters for Quantification of Specialized Pro-Resolving Mediators Using Deuterated Internal Standards
This table summarizes typical validation data from a study that developed and validated an LC-MS/MS method for the analysis of various specialized pro-resolving mediators, including those for which deuterated internal standards were used. This provides an indication of the expected performance when using a deuterated standard like this compound.
| Parameter | Performance |
| Linearity (r²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 to 8.5 pg in surrogate matrix |
| Inter- and Intra-day Precision (RSD) | 5% to 12% in solvent |
| Accuracy | 87% to 95% in solvent |
| Recovery in Biological Matrices | 60% to 118% |
Experimental Protocols
The following are generalized experimental protocols for the quantification of 17(S)-HDHA using an internal standard like this compound.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a glass tube, add a known amount of this compound solution in a suitable organic solvent (e.g., ethanol).
-
Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standard.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.
-
Vortexing and Incubation: Vortex the mixture thoroughly and allow it to stand at room temperature for at least 20 minutes to ensure complete extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/water 1:1 v/v).
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.02% formic acid.
-
Mobile Phase B: Methanol with 0.02% formic acid.
-
Gradient: A suitable gradient to separate 17(S)-HDHA from other lipids (e.g., starting at 60% B, increasing to 100% B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
17(S)-HDHA: Monitor the transition from the precursor ion (m/z 343.2) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (m/z 348.2).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 17(S)-HDHA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of 17(S)-HDHA Biosynthesis
Caption: Biosynthesis of 17(S)-HDHA from DHA.
Experimental Workflow for Lipid Analysis
Caption: General workflow for lipid analysis.
Logical Relationship of Internal Standard Selection
Caption: Decision logic for internal standard selection.
Conclusion
The choice of an internal standard is a critical factor that influences the accuracy and reliability of quantitative lipid analysis. This compound is a widely used and practical choice for the quantification of 17(S)-HDHA, offering good performance in correcting for experimental variability. However, researchers should be aware of the potential for chromatographic shifts and isotopic instability inherent to deuterated standards. For applications demanding the highest level of accuracy and precision, a ¹³C-labeled internal standard, if available, would be the superior option due to its near-identical physicochemical properties to the native analyte. When a stable isotope-labeled standard is not feasible, a structural analog can be used, but with careful validation to account for differences in chemical behavior. Ultimately, the selection of an internal standard should be based on the specific requirements of the analytical method and the desired level of data quality.
References
A Comparative Guide to the Biological Activities of 17(S)-HDHA and 17(R)-HDHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two stereoisomers of 17-hydroxy-docosahexaenoic acid (17-HDHA): 17(S)-HDHA and 17(R)-HDHA. These molecules are hydroxylated metabolites of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. Both 17(S)-HDHA and 17(R)-HDHA serve as precursors to specialized pro-resolving mediators (SPMs), including resolvins and protectins, which play crucial roles in the resolution of inflammation. Understanding the distinct biological activities of each stereoisomer is critical for the development of targeted therapeutic strategies for inflammatory and related diseases.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the known quantitative and qualitative differences in the biological activities of 17(S)-HDHA and 17(R)-HDHA based on available experimental data.
| Biological Activity | 17(S)-HDHA | 17(R)-HDHA | Key Findings & References |
| PPARγ Activation | Direct Agonist | No Direct Activation | 17(S)-HDHA directly activates Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis, insulin sensitivity, and inflammation. 17(R)-HDHA does not exhibit this activity.[1] |
| Vasodilation | Potent Vasodilator | Activity not well-characterized in direct comparison. | 17(S)-HDHA is a potent vasodilator of coronary arteries, being 31-fold more potent than its precursor, DHA. This effect is mediated, at least in part, through the activation of BKCa channels. |
| Anti-inflammatory Effects | Reduces inflammatory cytokine expression (e.g., MCP-1, TNF-α, IL-6) and NF-κB activation. | Contributes to the formation of aspirin-triggered resolvins (AT-RvDs) with potent anti-inflammatory actions. | Both isomers exhibit anti-inflammatory properties, often through their conversion to downstream SPMs. 17(S)-HDHA's effects are partly mediated by PPARγ activation. A racemic mixture of 17(R/S)-HDHA has been shown to reduce adipose tissue inflammation.[1] |
| Pro-resolving Actions | Precursor to D-series resolvins (RvD1-6) and Protectin D1 (PD1). | Precursor to aspirin-triggered D-series resolvins (AT-RvD1-6) and aspirin-triggered Protectin D1 (AT-PD1).[2] | Both isomers are key intermediates in the biosynthesis of potent pro-resolving lipid mediators. |
| Macrophage Function | Promotes polarization towards the anti-inflammatory M2 phenotype and enhances phagocytosis (as part of a racemic mixture). | Effects on macrophage polarization and phagocytosis are less specifically defined but are inferred through the actions of its downstream mediators. | A mixture of 17(R/S)-HDHA increases phagocytosis in macrophages and promotes a shift towards an anti-inflammatory M2 phenotype.[3] |
| Neuroprotection | Precursor to Neuroprotectin D1 (NPD1), which has potent neuroprotective effects. | Precursor to aspirin-triggered neuroprotectin D1 (AT-NPD1), which also exhibits neuroprotective actions. | Both isomers contribute to neuroprotection through their conversion to protectins.[4] |
| Analgesic Effects | Associated with increased heat pain thresholds and lower pain scores in osteoarthritis patients (as part of total 17-HDHA). | Contributes to the analgesic effects observed with total 17-HDHA administration in preclinical models of osteoarthritis pain. | Studies measuring total 17-HDHA (both R and S forms) have demonstrated significant analgesic properties. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are outlined below.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay
Objective: To determine the ability of 17(S)-HDHA and 17(R)-HDHA to activate PPARγ.
Methodology: A luciferase reporter gene assay is commonly employed.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid, and a β-galactosidase expression vector (for normalization).
-
Treatment: After 24 hours, the transfected cells are treated with various concentrations of 17(S)-HDHA, 17(R)-HDHA, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or vehicle (e.g., ethanol) for 24 hours.
-
Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: Luciferase activity is expressed as relative light units and normalized to β-galactosidase activity. The fold induction of luciferase activity by the test compounds is calculated relative to the vehicle control.
Coronary Artery Vasodilation Assay
Objective: To assess and compare the vasodilatory effects of 17(S)-HDHA and 17(R)-HDHA on isolated coronary arteries.
Methodology: An isolated vessel perfusion system is utilized.
-
Vessel Preparation: Bovine or porcine hearts are obtained from a local abattoir. Small coronary arteries (internal diameter ~200-500 µm) are dissected and mounted on two glass cannulas in a perfusion chamber.
-
Perfusion and Pre-constriction: The arteries are perfused with a Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C. The vessels are pre-constricted with a thromboxane A2 mimetic (e.g., U46619) to induce a stable tone.
-
Treatment: Cumulative concentration-response curves are generated by adding increasing concentrations of 17(S)-HDHA or 17(R)-HDHA to the perfusion buffer.
-
Measurement: Changes in the internal diameter of the arteries are continuously monitored and recorded using a video dimension analyzer.
-
Data Analysis: The vasodilator response is expressed as the percentage of relaxation from the pre-constricted tone. EC50 values (the concentration required to produce 50% of the maximal relaxation) can be calculated to compare the potency of the two isomers.
Macrophage Phagocytosis Assay
Objective: To evaluate the effect of 17(S)-HDHA and 17(R)-HDHA on the phagocytic capacity of macrophages.
Methodology: A fluorescence-based assay using labeled particles is a common approach.
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Treatment: Macrophages are pre-treated with 17(S)-HDHA, 17(R)-HDHA, or vehicle for a specified period (e.g., 1-2 hours).
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent microspheres) are added to the macrophage cultures and incubated for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Quenching and Washing: Extracellular fluorescence is quenched using a quenching solution (e.g., trypan blue), and the cells are washed to remove non-phagocytosed particles.
-
Quantification: The amount of phagocytosed particles is quantified by measuring the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Phagocytic activity is expressed as the mean fluorescence intensity and compared between the different treatment groups.
Mandatory Visualization
Biosynthesis of 17(S)-HDHA and 17(R)-HDHA
The following diagram illustrates the distinct enzymatic pathways leading to the formation of 17(S)-HDHA and 17(R)-HDHA from docosahexaenoic acid (DHA).
Caption: Biosynthesis of 17(S)-HDHA and 17(R)-HDHA from DHA.
Experimental Workflow for Comparing Vasodilatory Effects
This diagram outlines the experimental workflow for comparing the vasodilatory effects of 17(S)-HDHA and 17(R)-HDHA on isolated coronary arteries.
References
- 1. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Mediated Cell Signaling Protects against Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 17(S)-HDHA levels in healthy vs. diseased states.
Comparative Analysis of 17(S)-HDHA Levels in Healthy vs. Diseased States
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 17(S)-Hydroxydocosahexaenoic Acid (17(S)-HDHA) levels in healthy individuals versus those with various diseases. 17(S)-HDHA is a key specialized pro-resolving mediator (SPM) precursor, derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, making its differential regulation in health and disease a significant area of research for therapeutic development.
Data Presentation: 17(S)-HDHA Levels in Healthy vs. Diseased States
The quantification of 17(S)-HDHA in biological matrices presents analytical challenges due to its low endogenous concentrations, often near the limit of detection in healthy subjects.[1][2] Levels can fluctuate based on dietary intake of omega-3 fatty acids and the inflammatory status of the individual. The following table summarizes findings on 17(S)-HDHA levels in various conditions based on available literature. It is important to note that direct comparisons between studies should be made with caution due to variations in analytical methodologies and patient cohorts.
| Condition | Tissue/Fluid | Observation on 17(S)-HDHA Levels | Key Findings & Significance |
| Healthy Individuals | Plasma/Serum | Generally low or undetectable.[1][2] | Serves as a baseline for comparison with diseased states. Levels can be influenced by omega-3 supplementation. |
| Inflammatory Bowel Disease (IBD) - Ulcerative Colitis (UC) & Crohn's Disease (CD) | Serum | Higher concentrations of 17RS-HDHA were observed in UC compared to CD. No significant differences were seen between the active and remission phases of CD.[3] | Suggests a potential differential role of the DHA metabolic pathway in the pathophysiology of UC versus CD. |
| Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Infection | Serum | Substantially higher levels of 17-HDHA were found in SARS-CoV-2 patients compared to healthy controls. | Indicates a profound mobilization of pro-resolving pathways in response to the viral infection, potentially as a counter-regulatory mechanism to severe inflammation. |
| Peripheral Artery Disease (PAD) | Plasma | No significant baseline differences were consistently observed, though some studies have explored the impact of fish oil supplementation on its production. | The role of 17(S)-HDHA in the pathophysiology of PAD is still under investigation, with a focus on its potential modulation through dietary intervention. |
| Osteoarthritis (OA) | Plasma | Levels of 17-HDHA were associated with lower pain scores in patients with osteoarthritis. | Suggests a potential analgesic and inflammation-resolving role for 17(S)-HDHA in the context of chronic joint disease. |
| Neuroblastoma (Cancer) | Cell Culture Supernatants | Neuroblastoma cells metabolize DHA to 17-HDHA. However, they show restricted production of its downstream pro-resolving products, resolvins and protectins. | This altered metabolism may contribute to the pro-tumorigenic, unresolved inflammatory microenvironment. The precursor, 17-HpDHA, showed significant cytotoxic potency against these cancer cells. |
| Cardiovascular Disease | Not specified | 17(S)-HDHA, as a downstream metabolite of DHA, is implicated in the beneficial cardiovascular actions of omega-3 fatty acids, such as promoting vasodilation. | The pro-resolving and vasodilatory effects of 17(S)-HDHA suggest its potential as a therapeutic target in cardiovascular diseases. |
| Neurodegenerative Diseases (e.g., Alzheimer's Disease) | Brain/Plasma | Decreased levels of DHA, the precursor to 17(S)-HDHA, are associated with cognitive decline. 17(S)-HDHA is a precursor to Neuroprotectin D1, which has protective effects in the brain. | Dysregulation of the DHA/17(S)-HDHA pathway may contribute to the pathogenesis of neurodegenerative diseases by impairing the resolution of neuroinflammation. |
Experimental Protocols
Quantification of 17(S)-HDHA in Human Plasma by LC-MS/MS
This protocol is a representative summary based on methodologies described in the literature for the analysis of specialized pro-resolving mediators.
1. Sample Collection and Handling:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at a low speed (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis to prevent lipid degradation.
2. Sample Preparation and Solid-Phase Extraction (SPE):
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add a deuterated internal standard (e.g., 17(S)-HDHA-d4) to account for extraction losses.
-
Precipitate proteins by adding 2 volumes of ice-cold methanol. Vortex and incubate at -20°C for at least 45 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Collect the supernatant and dilute with acidified water (pH 3.5) to a final methanol concentration of <10%.
-
Condition a C18 SPE cartridge (e.g., 100 mg) with methanol followed by water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the lipids, including 17(S)-HDHA, with a suitable organic solvent, such as methyl formate or a high percentage of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).
-
Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Perform chromatographic separation using a gradient elution with mobile phase A (e.g., water with 0.1% acetic acid) and mobile phase B (e.g., methanol/acetonitrile with 0.1% acetic acid).
-
Detect and quantify 17(S)-HDHA using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 343.2
-
Product Ions (m/z): Characteristic fragment ions for 17(S)-HDHA (e.g., 299.2, 245.1).
-
-
Quantify the analyte by comparing the peak area ratio of the endogenous 17(S)-HDHA to the deuterated internal standard against a calibration curve prepared with authentic standards.
Visualizations
Signaling Pathways and Experimental Workflows
References
Head-to-head comparison of LC-MS and GC-MS for 17(S)-HDHA analysis.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipid mediators is paramount in understanding their roles in health and disease. 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA), a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs) like resolvins of the D-series, has garnered significant attention for its anti-inflammatory and pro-resolving properties. The choice of analytical technique for its quantification is critical for obtaining reliable and reproducible data. This guide provides a head-to-head comparison of two powerful analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 17(S)-HDHA.
Quantitative Performance Comparison
While direct comparative studies quantifying 17(S)-HDHA with both LC-MS and GC-MS are limited, the following table summarizes the generally accepted performance characteristics of each technique for the analysis of oxylipins, including 17(S)-HDHA.
| Performance Metric | LC-MS/MS | GC-MS | Key Considerations |
| Sensitivity (LOD/LOQ) | High (pg to fg range)[1][2] | High (pg range), can be enhanced with specific derivatization[3] | LC-MS/MS often demonstrates superior sensitivity for a broad range of oxylipins without derivatization. |
| **Linearity (R²) ** | Typically >0.99[1][4] | Typically >0.99 | Both techniques offer excellent linearity over a wide concentration range. |
| Precision (%RSD) | <15% (Intra- and Inter-day) | <15% | Both methods can achieve high precision with appropriate internal standards. |
| Accuracy (% Recovery) | 85-115% | 80-120% | Accuracy is highly dependent on the sample preparation and extraction efficiency for both techniques. |
| Sample Preparation | Simpler: often requires solid-phase extraction (SPE). | More complex: requires extraction, hydrolysis (if bound), and mandatory chemical derivatization. | The derivatization step in GC-MS adds time and potential for sample loss or degradation. |
| Specificity | High, especially with tandem MS (MS/MS) which allows for specific fragmentation patterns. | High, characteristic fragmentation patterns of derivatized analytes. | Both techniques provide high specificity for confident analyte identification. |
| Throughput | Higher, due to simpler sample preparation and faster run times with modern UHPLC systems. | Lower, due to the multi-step sample preparation process. | |
| Compound Stability | Milder conditions, less risk of degradation of thermally labile compounds. | High temperatures in the injector and column can lead to degradation of some oxylipins. | 17(S)-HDHA, being a polyunsaturated fatty acid derivative, is susceptible to thermal degradation. |
Signaling Pathway and Biosynthesis of 17(S)-HDHA
17(S)-HDHA is a pivotal molecule derived from docosahexaenoic acid (DHA) and serves as a precursor to potent anti-inflammatory and pro-resolving lipid mediators. The biosynthesis is primarily initiated by the enzyme 15-lipoxygenase (15-LOX), which introduces a hydroperoxy group into DHA to form 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA). This intermediate is then rapidly reduced to the more stable 17(S)-HDHA. Subsequently, 17(S)-HDHA can be further metabolized by 5-lipoxygenase (5-LOX) to generate resolvins of the D-series (e.g., Resolvin D1, D2, D5, and D6), which are critical in the active resolution of inflammation.
References
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to Inter-Instrument Variability in 17(S)-HDHA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipid mediators like 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) is paramount. As a key precursor to D-series resolvins, 17(S)-HDHA plays a crucial role in the resolution of inflammation. However, the choice of analytical instrumentation can significantly impact the reliability and comparability of quantitative data. This guide provides an objective comparison of the performance of common high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms for 17(S)-HDHA analysis, supported by experimental data from published studies.
The quantification of specialized pro-resolving mediators (SPMs) and their precursors, including 17(S)-HDHA, is analytically challenging due to their low endogenous concentrations and the presence of isomeric compounds. LC-MS/MS has become the gold standard for this application, offering high sensitivity and specificity[1][2]. However, the performance characteristics can vary between different mass spectrometer models and manufacturers. This guide collates and compares reported validation data for oxylipin analysis on several widely used high-end mass spectrometry platforms.
Comparative Performance of LC-MS/MS Instruments
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Oxylipins on Different MS Platforms
| Analyte/Class | SCIEX QTRAP 5500 | SCIEX QTRAP 6500+ | SCIEX ZenoTOF 8600 | Instrument Not Specified |
| 17(S)-HDHA | - | - | - | 0.00847 ng/mL[3] |
| Resolvins (D-series) | - | 0.02 - 0.2 nM (0.18 - 2.7 pg on column)[4] | - | - |
| General Oxylipins | LLOQs for 57 oxylipins characterized[5] | - | LLOQs as low as 0.05 pg on column | 0.03 to 58.84 ng/mL (for 65 metabolites) |
Table 2: Comparison of Precision and Accuracy for Oxylipin Quantification
| Instrument Platform | Precision (%RSD) | Accuracy (%) | Reference |
| SCIEX QTRAP 5500 | < 20% for the majority of 57 analytes | 67.8 to 129.3% | |
| SCIEX QTRAP 6500+ | Intra-day: Not specified; Inter-day: Not specified | Intra-day: within ±20% at 0.1 nM and ±15% at 0.3 nM in plasma | |
| Instrument Not Specified (for 17-hydroxyprogesterone) | Intra-assay: 7.4% at 7 nmol/L; Inter-assay: 7.9% - 15.4% | 100% at 0.9 nmol/L | |
| Instrument Not Specified (for 65 lipid mediators) | Intra-day and Inter-day < 15% for almost all compounds | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are critical for minimizing inter-laboratory and inter-instrument variability. Below are representative protocols for the extraction and LC-MS/MS analysis of 17(S)-HDHA and other oxylipins.
Protocol 1: Solid-Phase Extraction (SPE) for Oxylipins from Plasma
This protocol is adapted from a method used for the analysis of a broad range of oxylipins.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing a mixture of deuterated internal standards.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the supernatant with 1 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the oxylipins with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Oxylipins
This is a representative protocol using a SCIEX QTRAP 5500 system.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.02% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.02% acetic acid.
-
Gradient: A multi-step gradient from 30% to 98% B over approximately 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (SCIEX QTRAP 5500):
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Scan Type: Scheduled Multiple Reaction Monitoring (sMRM).
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Medium.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte are monitored. For 17(S)-HDHA, a common transition is m/z 343.2 -> 299.2.
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved in 17(S)-HDHA analysis and its biological context, the following diagrams have been generated using the DOT language.
Conclusion
The choice of LC-MS/MS instrumentation plays a critical role in the reliable quantification of 17(S)-HDHA. While high-end triple quadrupole and Q-TOF mass spectrometers from major vendors like SCIEX demonstrate excellent sensitivity for oxylipin analysis, with LLOQs in the low picogram to femtogram range, direct comparative data for 17(S)-HDHA is scarce. The presented data, compiled from various studies, indicates that platforms such as the SCIEX QTRAP 5500 and 6500 series are well-suited for this application. However, researchers should be aware that inter-instrument variability is an inherent challenge. The adoption of standardized and thoroughly validated experimental protocols, including robust sample preparation and optimized LC-MS/MS conditions, is essential to minimize this variability and ensure the generation of high-quality, comparable data across different studies and laboratories. As technology advances, newer instruments like the SCIEX ZenoTOF 8600 promise even greater sensitivity and the added benefit of high-resolution mass spectrometry for enhanced structural confirmation, further improving the confidence in lipid mediator quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Evaluation of 17(S)-HDHA Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive lipid mediators is paramount. 17(S)-hydroxydocosahexaenoic acid (17(S)-HDHA), a key precursor to the D-series resolvins, plays a crucial role in the resolution of inflammation. This guide provides a comparative overview of the analytical methods for 17(S)-HDHA, focusing on linearity, accuracy, and precision, supported by experimental data and detailed protocols.
The primary analytical technique for the quantification of 17(S)-HDHA and other specialized pro-resolving mediators (SPMs) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for measuring the typically low endogenous concentrations of these analytes in complex biological matrices.
Linearity of the 17(S)-HDHA Analytical Method
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the analysis of 17(S)-HDHA and related oxylipins, LC-MS/MS methods typically demonstrate excellent linearity over a wide dynamic range, which is critical as the concentrations of these mediators can vary significantly under different physiological conditions.
| Parameter | Typical Performance of LC-MS/MS Methods | Alternative Methods (e.g., GC-MS) |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Dynamic Range | 0.05 pg to >100 ng/mL | Generally narrower |
Table 1: Comparison of Linearity for 17(S)-HDHA Analytical Methods.
Accuracy and Precision of the 17(S)-HDHA Analytical Method
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. Both are critical for the reliability of an analytical method. For bioanalytical methods, regulatory guidelines from agencies like the FDA provide acceptance criteria for accuracy and precision.
The accuracy of the method is typically assessed by determining the recovery of a known amount of analyte spiked into the sample matrix. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) is a common measure of precision.
| Parameter | Acceptance Criteria (FDA Guidelines) | Typical Performance of LC-MS/MS Methods for Oxylipins |
| Accuracy (% Recovery) | ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | 85-115% |
| Precision (% RSD) | ≤15% (≤20% at LLOQ) | <15% |
Table 2: Accuracy and Precision of the 17(S)-HDHA Analytical Method.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% |
| High | < 15% | < 15% | 85-115% |
Table 3: Representative Intra-day and Inter-day Precision and Accuracy Data for an Oxylipin LC-MS/MS Assay.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard for 17(S)-HDHA analysis, other techniques can be used for fatty acid analysis in general.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for fatty acid analysis but often requires derivatization to increase the volatility of the analytes. While sensitive, it may not be as suitable for the direct analysis of a broad range of oxylipins with varying polarities in a single run compared to LC-MS/MS.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC can be used for the separation of fatty acids. However, UV or fluorescence detection may lack the sensitivity and specificity of mass spectrometry, especially for complex biological samples where interferences are common.
For the specific and sensitive quantification of 17(S)-HDHA and its isomers, LC-MS/MS remains the superior choice due to its ability to distinguish between structurally similar compounds and its high sensitivity.
Experimental Protocols
A typical experimental workflow for the analysis of 17(S)-HDHA in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
-
Lipid Extraction: Lipids, including 17(S)-HDHA, are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. A common approach is the Folch extraction using a mixture of chloroform and methanol.
-
Internal Standard Spiking: A deuterated internal standard (e.g., 17(S)-HDHA-d8) is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for matrix effects during ionization.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.
-
Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 17(S)-HDHA and its internal standard.
Visualizations
A typical experimental workflow for the analysis of 17(S)-HDHA.
The biosynthetic pathway of 17(S)-HDHA and its role in inflammation resolution.
Detecting Pro-Resolving Lipid Mediators: A Guide to the Limit of Detection and Quantification for 17(S)-HDHA
For researchers, scientists, and drug development professionals, establishing sensitive and reliable methods for the detection and quantification of specialized pro-resolving mediators (SPMs) is critical for advancing our understanding of inflammation resolution. 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid [17(S)-HDHA] is a key bioactive lipid mediator derived from docosahexaenoic acid (DHA) that serves as a precursor to the D-series resolvins, potent molecules that orchestrate the return to tissue homeostasis. This guide provides a comparative overview of the analytical performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of 17(S)-HDHA, supported by detailed experimental protocols and visual workflows.
Comparative Analysis of Analytical Methods
Below is a summary of quantitative data from various LC-MS/MS-based methods for the analysis of oxylipins, including 17(S)-HDHA. This table highlights the range of reported LOQs, demonstrating the sensitivity that can be achieved with optimized protocols.
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Biological Matrix | Reference |
| UPLC-MS/MS | 17(S)-HDHA | 5 pg on column | Children's Plasma | [2] |
| LC-MS/MS | Comprehensive set of 18 SPMs | 0.02–0.2 nM (0.18–2.7 pg on column) | Human Serum/Plasma | [3][4] |
| LC-MS/MS | 87 Oxylipins | 0.05–0.5 pg on column | Mouse Plasma, Mouse Liver, Human Plasma | |
| Non-Targeted LC-MS/MS | 65 Lipid Mediators | 0.03 to 5884 ng/mL | Plasma and Adipose Tissue | [5] |
Table 1: Comparison of Limits of Quantification for 17(S)-HDHA and Related Lipid Mediators using LC-MS/MS. This table summarizes the reported LOQs from different studies, showcasing the high sensitivity of LC-MS/MS-based methods for the analysis of specialized pro-resolving mediators. The conversion from nM to pg on column depends on the injection volume and the molecular weight of the analyte.
While LC-MS/MS is the gold standard for specificity and sensitivity, enzyme-linked immunosorbent assays (ELISAs) are another common quantification method. However, ELISAs can be prone to cross-reactivity with structurally similar molecules, which may lead to less accurate quantification compared to LC-MS/MS. For complex biological samples containing numerous lipid mediator isomers, the specificity of LC-MS/MS is a distinct advantage.
Experimental Protocols
The following sections detail representative experimental protocols for the extraction and analysis of 17(S)-HDHA from biological samples using LC-MS/MS.
Protocol 1: Protein Precipitation and LC-MS/MS Analysis of Oxylipins in Plasma
This protocol is adapted from a method developed for the analysis of 64 oxylipins in children's plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of a cold methanol solution containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and internal standards.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: Shimadzu UFLC system or equivalent.
-
Column: Kinetex C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol/acetonitrile (50/50, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.24 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MS Parameters: Optimized for 17(S)-HDHA, including spray voltage, vaporizer temperature, sheath gas pressure, auxiliary gas pressure, and capillary temperature. Collision energy and tube lens voltage are compound-specific.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
Protocol 2: Solid-Phase Extraction (SPE) and LC-MS/MS for a Comprehensive Set of SPMs
This protocol is based on a method for the analysis of 18 SPMs in human serum and plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
Spike 500 µL of serum or plasma with a solution of deuterated internal standards.
-
Add 2 mL of cold methanol to precipitate proteins and vortex.
-
Centrifuge to pellet the precipitated protein.
-
Dilute the supernatant with water to reduce the methanol concentration.
-
Load the diluted supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elute the SPMs with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: High-performance liquid chromatography system.
-
Column: Zorbax Eclipse Plus C18 reversed-phase column (e.g., 2.1 × 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% acetic acid in water/acetonitrile/methanol.
-
Mobile Phase B: Acetonitrile/methanol/acetic acid (800/150/1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer (e.g., AB Sciex 6500 QTRAP) operated in negative ESI mode.
-
Data Acquisition: MRM for targeted quantification of SPMs.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the biological context of 17(S)-HDHA, the following diagrams are provided.
Caption: Experimental workflow for 17(S)-HDHA analysis.
Caption: Biosynthetic pathway of D-series resolvins from DHA.
References
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing the effects of 17(S)-HDHA and its downstream metabolite Resolvin D5.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA) and its downstream metabolite, Resolvin D5 (RvD5). Both molecules are potent lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and play crucial roles in the resolution of inflammation. Understanding their distinct and overlapping effects is critical for the development of novel therapeutics targeting inflammatory diseases.
Introduction
17(S)-HDHA is an intermediate in the biosynthesis of D-series resolvins.[1][2] It is formed from DHA via the action of 15-lipoxygenase (15-LO) and serves as a precursor to RvD5 through the subsequent action of 5-lipoxygenase (5-LO).[3] While 17(S)-HDHA itself exhibits biological activity, its conversion to downstream resolvins like RvD5 raises questions about the relative contributions of the precursor versus the metabolite to the overall pro-resolving effects observed. This guide aims to dissect their individual actions based on available experimental data.
Quantitative Comparison of Bioactivities
The following table summarizes the key bioactivities of 17(S)-HDHA and RvD5, highlighting their respective potencies where data is available.
| Biological Effect | 17(S)-HDHA | Resolvin D5 | Reference |
| Anti-inflammatory Activity | Inhibits TNF-α-induced IL-1β expression (IC50 = ~0.5 nM) in human glial cells. | Inhibits LPS-induced IL-6 and CCL5 production in THP-1 cells. | |
| Inhibits NLRP3 inflammasome formation (at 100 nM). | Attenuates LPS-stimulated phosphorylation of ERK and nuclear translocation of NF-κB. | ||
| Pro-resolving Activity | Enhances phagocytosis in RAW 264.7 murine macrophages. | Stimulates phagocytosis of E. coli by human macrophages. | |
| Cardiovascular Effects | Induces concentration-dependent vasodilation of coronary arteries (more potent than DHA). | Not extensively studied for direct vasodilator effects. | |
| Analgesic Effects | Associated with increased heat pain thresholds and lower osteoarthritis pain scores in humans. | Demonstrates potent analgesic actions in animal models of inflammatory and neuropathic pain. | |
| Receptor Interaction | Activates large conductance Ca2+-activated K+ (BKCa) channels. | Acts via G protein-coupled receptor 32 (GPR32). |
Signaling Pathways
The mechanisms of action for 17(S)-HDHA and RvD5 involve distinct signaling pathways, reflecting their different primary targets.
Resolvin D5 Signaling Pathway
RvD5 exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, RvD5 has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway. This upstream inhibition prevents the subsequent nuclear translocation of the NF-κB subunits p65 and p50, ultimately leading to a downregulation in the expression of pro-inflammatory cytokines such as IL-6 and CCL5.
17(S)-HDHA Signaling in Vasodilation
In the context of cardiovascular effects, 17(S)-HDHA has been shown to be a potent vasodilator in bovine coronary arteries, significantly more so than its precursor, DHA. This action is mediated by the direct activation of large conductance Ca2+-activated K+ (BKCa) channels in coronary arterial smooth muscle cells. The opening of these channels leads to K+ efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of 17(S)-HDHA and RvD5.
In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol is designed to assess the anti-inflammatory properties of 17(S)-HDHA and RvD5 by measuring their ability to inhibit cytokine production in a human monocytic cell line.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Stimulation: Cells are pre-treated with various concentrations of Resolvin D5 or 17(S)-HDHA for 1 hour. Subsequently, inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as IL-6 and CCL5, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the underlying signaling pathway, cell lysates are collected after a shorter LPS stimulation period (e.g., 30 minutes). Western blotting is performed to detect the phosphorylation status of key signaling proteins like ERK and the nuclear translocation of NF-κB subunits (p65 and p50).
Ex Vivo Vasodilation Assay in Isolated Coronary Arteries
This protocol evaluates the direct effects of 17(S)-HDHA and RvD5 on vascular tone.
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. Small coronary arteries are dissected and mounted in an isolated vessel perfusion system.
-
Pre-constriction: The arteries are pre-constricted with a thromboxane A2 mimetic, U-46619, to induce a stable level of vascular tone.
-
Drug Administration: Increasing concentrations of 17(S)-HDHA or RvD5 (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the perfusion buffer.
-
Measurement of Dilation: Changes in the internal diameter of the blood vessels are continuously monitored and recorded using a video dimension analyzer. The vasodilator response is expressed as a percentage of the pre-constriction tone.
-
Mechanistic Studies: To identify the underlying mechanism, the experiment can be repeated in the presence of specific ion channel blockers, such as iberiotoxin (a BKCa channel blocker).
Conclusion
Both 17(S)-HDHA and its metabolite, Resolvin D5, are potent lipid mediators with significant pro-resolving and anti-inflammatory activities. While RvD5 appears to be a more specialized anti-inflammatory agent acting through the well-defined GPR32/ERK/NF-κB pathway, 17(S)-HDHA exhibits a broader range of effects, including potent vasodilatory actions mediated by BKCa channels. The biological activity of 17(S)-HDHA is not solely attributable to its conversion to RvD5, as it possesses its own distinct mechanisms of action.
For drug development professionals, these findings suggest that both molecules represent viable therapeutic candidates. The choice between targeting the precursor or the final metabolite will depend on the specific inflammatory condition and the desired pharmacological profile. For instance, 17(S)-HDHA may be a more suitable candidate for conditions where both inflammation and vascular dysfunction are present. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various disease models.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 17(S)-HDHA-d5
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 17(S)-HDHA-d5, a deuterated derivative of 17(S)-hydroxy-docosahexaenoic acid used as an internal standard in mass spectrometry. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is typically supplied in a solution, often in a flammable solvent like ethanol or methyl acetate.
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat when handling this compound.
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1] No smoking should be permitted in the handling area.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable national and local regulations.
-
Initial Preparation:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Ensure the original container is securely sealed.
-
-
Waste Collection:
-
Do not mix this compound with other waste materials.
-
Leave the chemical in its original container.
-
If the original container is compromised, use a new, compatible, and properly labeled container for chemical waste.
-
-
Container Management:
-
Handle uncleaned, empty containers as you would the product itself.
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).
-
In the event of a spill, immediately evacuate non-essential personnel from the area. For small spills, absorb the material with a liquid-absorbent, non-combustible material (e.g., Chemizorb®), and collect it in a suitable container for disposal. For larger spills, contact your institution's EHS or emergency response team.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇D₅O₃ | GlpBio |
| Molecular Weight | 349.5 g/mol | GlpBio |
| Solubility (PBS, pH 7.2) | 0.8 mg/ml | GlpBio |
| Solubility (DMF) | Miscible | GlpBio |
| Solubility (DMSO) | Miscible | GlpBio |
| Solubility (Ethanol) | Miscible | GlpBio |
| Storage Temperature | -20°C | GlpBio |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 17(S)-HDHA-d5
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 17(S)-HDHA-d5 (17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic-d5 acid). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][2] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3] Double gloving is recommended for extended handling.[1] | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat. For larger-scale operations, an acid-resistant suit made of PVC or neoprene may be necessary. | To protect skin and clothing from dust and spills. |
| Respiratory Protection | An N95 respirator or equivalent is recommended when handling the powder outside of a chemical fume hood or ventilated enclosure. For higher levels of exposure to fumes or vapors, a full-face respirator with acid gas cartridges is advised. | To prevent inhalation of dust particles or aerosols. |
Handling Protocol and Operational Workflow
Adherence to a strict handling protocol is critical for the safe use of this compound. The following workflow outlines the procedural steps from preparation to post-handling decontamination.
Experimental Protocol: Step-by-Step Guidance
This protocol provides detailed methodology for the safe handling and use of this compound in a laboratory setting.
3.1. Preparation
-
Work Area Setup : Ensure that an eyewash station and safety shower are readily accessible. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the compound.
-
Gather Materials : Before starting, gather all necessary equipment, including the compound, appropriate solvents (e.g., ethanol, DMSO), glassware, and any other required reagents.
-
Donning PPE : Put on a laboratory coat, followed by safety glasses or goggles. If respiratory protection is required, ensure it is properly fitted. Finally, put on chemical-resistant gloves.
3.2. Handling the Compound
-
Weighing : Carefully weigh the required amount of this compound, taking care to avoid the creation of dust.
-
Dissolution : If dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in solvents such as ethanol and DMSO.
-
Container Management : Keep all containers of this compound tightly closed when not in use.
3.3. Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate the work area with an appropriate solvent.
-
PPE Removal : Remove personal protective equipment in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is crucial for maintaining a safe laboratory and protecting the environment.
-
Waste Segregation : All used and waste solvents containing this compound should be kept separate from other waste streams. Do not mix with other chemical waste.
-
Labeling : Waste containers must be clearly marked with the contents and dated.
-
Container Integrity : Leave chemicals in their original containers if possible, or in a suitable, properly labeled waste container.
-
Regulatory Compliance : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a certified hazardous materials disposal company.
-
Environmental Precautions : Do not let the product enter drains. In case of a spill, cover drains and collect the material with an absorbent, inert material (e.g., sand, vermiculite).
While deuterium itself is a stable, non-radioactive isotope and is not considered hazardous, the chemical properties of the fatty acid dictate the necessary safety precautions. Some sources indicate that similar fatty acids can cause skin and eye irritation. Therefore, a cautious approach to handling is recommended.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
